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Epanorin

Cat. No.: B579402
M. Wt: 435.5 g/mol
InChI Key: IBSRGCBHIASQMQ-BKBKCADHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epanorin is a leucine derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25NO6 B579402 Epanorin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-4-methylpentanoate

InChI

InChI=1S/C25H25NO6/c1-15(2)14-18(24(29)31-3)26-23(28)20(17-12-8-5-9-13-17)22-21(27)19(25(30)32-22)16-10-6-4-7-11-16/h4-13,15,18,27H,14H2,1-3H3,(H,26,28)/b22-20-/t18-/m0/s1

InChI Key

IBSRGCBHIASQMQ-BKBKCADHSA-N

Origin of Product

United States

Methodological & Application

Application Notes and Protocols: Epanorin-Induced Cell Cycle Arrest Analysis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epanorin, a secondary metabolite derived from lichens of the Acarospora species, has demonstrated potential as an anti-proliferative agent.[1][2][3] Studies have shown that this compound can inhibit the growth of cancer cell lines, such as MCF-7 breast cancer cells, by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][2] This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the cell cycle distribution using flow cytometry with Propidium Iodide (PI) staining. Flow cytometry is a powerful technique to quantitatively assess the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle

The protocol involves treating cultured cells with this compound to induce cell cycle arrest. Following treatment, the cells are harvested, fixed to permeabilize the cell membrane, and treated with RNase to eliminate double-stranded RNA, which can also be stained by PI. The cells are then stained with Propidium Iodide, a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometric analysis of the PI-stained cells allows for the discrimination of cell populations in the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials

  • Cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (see recipe below)

  • RNase A (DNase-free)

  • Flow cytometer

  • Flow cytometry tubes

PI Staining Solution Recipe

ComponentFinal ConcentrationAmount for 10 mL
Triton X-1000.1% (v/v)100 µL of 10% stock
Propidium Iodide20 µg/mL40 µL of 500 µg/mL stock
RNase A200 µg/mL2 mg
PBS-to 10 mL

Note: Prepare fresh and protect from light.

Procedure

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to attach and grow to the desired confluency (typically 60-70%).

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS to create a single-cell suspension.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5-10 minutes to pellet the cells.

    • Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 0.5 mL of the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

  • Flow Cytometry Analysis:

    • Filter the stained cell suspension through a 40 µm nylon mesh to remove cell clumps.

    • Analyze the samples on a flow cytometer. Use the FL-2 or FL-3 channel for PI detection.

    • Collect data for at least 10,000 events per sample.

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.

    • Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.

    • Display the PI fluorescence of the single-cell population on a histogram to visualize the cell cycle distribution.

Data Presentation

Table 1: Hypothetical Cell Cycle Distribution of MCF-7 Cells Treated with this compound for 48 hours

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)55.2 ± 2.130.5 ± 1.514.3 ± 0.8
This compound (10 µM)68.7 ± 2.520.1 ± 1.211.2 ± 0.6
This compound (25 µM)79.4 ± 3.012.3 ± 0.98.3 ± 0.5
This compound (50 µM)86.1 ± 2.86.5 ± 0.77.4 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis seeding Seed Cells treatment Treat with this compound (and Vehicle Control) seeding->treatment harvesting Harvest Cells (Trypsinization) treatment->harvesting fixation Fix with Cold 70% Ethanol harvesting->fixation staining Stain with Propidium Iodide & RNase A fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Cell Cycle Profile Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing this compound's effect on the cell cycle.

signaling_pathway This compound This compound Cell Cancer Cell (e.g., MCF-7) This compound->Cell G1_Checkpoint G1 Checkpoint Regulation Cell->G1_Checkpoint affects G1_Arrest G0/G1 Phase Arrest G1_Checkpoint->G1_Arrest leads to Proliferation Cell Proliferation G1_Arrest->Proliferation inhibits

Caption: Proposed mechanism of this compound-induced G0/G1 cell cycle arrest.

References

Application Notes and Protocols: Ames Test for Assessing the Mutagenicity of Epanorin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epanorin is a secondary metabolite derived from lichens, specifically from species of Acarospora.[1][2][3] It has been investigated for its potential as an antineoplastic agent, demonstrating inhibitory effects on the proliferation of cancer cells, such as MCF-7 breast cancer cells.[1][2] An essential aspect of preclinical drug development is the assessment of a compound's mutagenic potential. The Ames test, a widely used bacterial reverse mutation assay, is a rapid and reliable method to evaluate the genotoxicity of a substance. This document provides a detailed protocol for assessing the mutagenicity of this compound using the Ames test, based on established methodologies. Previous studies have indicated that this compound is non-mutagenic.

Principle of the Ames Test

The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they carry a mutation that prevents them from synthesizing this essential amino acid and cannot grow on a histidine-deficient medium. The test evaluates the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, restoring their ability to produce histidine and consequently to grow on a histidine-free medium. An increase in the number of revertant colonies in the presence of the test substance, compared to a negative control, indicates its mutagenic potential. The assay can be performed with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism, to detect mutagens that require metabolic activation.

Data Presentation

The following table presents a hypothetical data set from an Ames test performed on this compound. The data are presented as the mean number of revertant colonies per plate ± standard deviation from triplicate plates. The results are consistent with the published findings that this compound is non-mutagenic.

Salmonella typhimurium StrainThis compound Concentration (µ g/plate )Without S9 Metabolic ActivationWith S9 Metabolic Activation
TA98 0 (Vehicle Control)25 ± 430 ± 5
1027 ± 332 ± 4
5024 ± 529 ± 6
10026 ± 431 ± 3
50023 ± 628 ± 5
Positive Control450 ± 35510 ± 42
TA100 0 (Vehicle Control)120 ± 15135 ± 18
10125 ± 12140 ± 15
50118 ± 17130 ± 20
100122 ± 14138 ± 16
500115 ± 19128 ± 19
Positive Control980 ± 751150 ± 90

Experimental Protocols

This section details the methodology for conducting the Ames test to evaluate the mutagenicity of this compound.

Materials
  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 (and others such as TA1535, TA1537, and E. coli WP2 uvrA as per OECD 471 guidelines).

  • This compound: Dissolved in a suitable solvent (e.g., DMSO).

  • Positive Controls:

    • Without S9: Sodium azide for TA100, 2-nitrofluorene for TA98.

    • With S9: 2-aminoanthracene for all strains.

  • Negative Control: The solvent used to dissolve this compound (e.g., DMSO).

  • Media and Reagents:

    • Nutrient broth (e.g., Oxoid Nutrient Broth No. 2).

    • Minimal glucose agar plates.

    • Top agar supplemented with a trace amount of histidine and biotin.

    • S9 fraction from Aroclor 1254-induced rat liver.

    • Cofactor solution for S9 mix (NADP and glucose-6-phosphate).

Experimental Procedure
  • Bacterial Culture Preparation: Inoculate each Salmonella typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in the chosen solvent.

  • Ames Test (Plate Incorporation Method):

    • To a sterile tube, add 2 mL of molten top agar maintained at 45°C.

    • Add 0.1 mL of the overnight bacterial culture.

    • Add 0.1 mL of the this compound test solution (or positive/negative control).

    • For experiments with metabolic activation, add 0.5 mL of the S9 mix. For experiments without metabolic activation, add 0.5 mL of a phosphate buffer.

    • Vortex the mixture gently and pour it evenly onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

    • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Collection and Analysis:

    • Count the number of revertant colonies on each plate.

    • Calculate the mean and standard deviation for each concentration of this compound and for the controls.

    • A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Visualizations

Experimental Workflow for the Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Bacterial_Culture Overnight Bacterial Culture (S. typhimurium) Mix_Components Mix Bacteria, Test Compound/ Control, and Top Agar (with or without S9) Bacterial_Culture->Mix_Components Test_Compound This compound Test Solutions Test_Compound->Mix_Components Controls Positive & Negative Controls Controls->Mix_Components S9_Mix S9 Mix Preparation (for metabolic activation) S9_Mix->Mix_Components +/- Pour_Plates Pour onto Minimal Glucose Agar Plates Mix_Components->Pour_Plates Incubate Incubate at 37°C for 48-72 hours Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Compare with Controls and Assess Mutagenicity Count_Colonies->Analyze_Data

Caption: Workflow of the Ames test for assessing the mutagenicity of this compound.

Logical Relationship in Mutagenicity Assessment

Mutagenicity_Assessment cluster_input Inputs cluster_process Process cluster_outcome Outcome cluster_conclusion Conclusion This compound This compound Ames_Test Ames Test (+/- S9 Mix) This compound->Ames_Test Ames_Strains S. typhimurium (his-) Ames_Strains->Ames_Test Reversion Reversion to his+? Ames_Test->Reversion Mutagenic Mutagenic Reversion->Mutagenic Yes Non_Mutagenic Non-Mutagenic Reversion->Non_Mutagenic No

Caption: Decision pathway for determining the mutagenicity of this compound.

References

Application Note: Dissolution and Preparation of Epanorin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epanorin is a secondary metabolite derived from lichens of the Acarospora species.[1][2] It has been identified as a molecule of interest in cancer research due to its anti-proliferative effects.[3] Specifically, studies have shown that this compound can inhibit the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G0/G1 phase.[1][2] Unlike many cytotoxic agents, this compound's mechanism appears to be independent of DNA fragmentation and apoptosis induction. Proper dissolution and preparation of this hydrophobic compound are critical for obtaining reliable and reproducible results in in vitro settings. This document provides detailed protocols for the solubilization of this compound and the preparation of stock and working solutions for cell-based assays.

Chemical and Physical Properties

This compound is a yellow, solid compound derived from shikimic acid. A summary of its key properties is provided below.

PropertyValueReference
Molecular Formula C₂₅H₂₅NO₆
Molar Mass 435.48 g/mol
Appearance Yellow Solid
Solubility Data

Based on published literature, this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating stock solutions for in vitro studies is dimethyl sulfoxide (DMSO).

SolventSolubility & Recommended UseReference
Dimethyl Sulfoxide (DMSO) Soluble. Recommended for preparing high-concentration stock solutions.
Aqueous Buffers / Media Poor solubility. Not recommended for initial dissolution.
Acetone Used for initial extraction from lichen thalli.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. Concentrated stocks are stable for longer periods when stored correctly.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.35 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If particulates remain, brief sonication in a water bath may be used until the solution is clear.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to obtain the final working concentration for treating cells.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Sterile, pre-warmed complete cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Remove an aliquot of the concentrated this compound stock solution from the -20°C freezer and thaw it at room temperature.

  • Dilution: Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the final desired experimental concentration.

    • Example: To prepare a medium with a final concentration of 28 µM this compound (a concentration used in cell cycle analysis studies), you would dilute a 10 mM stock solution approximately 1:357 in the cell culture medium.

  • Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated samples. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

  • Application: Mix the final working solution gently and apply it to the cells as required by the experimental design.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing this compound from powder to the final working solution for in vitro experiments.

G cluster_stock Stock Solution Preparation (in sterile hood) cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Add 100% DMSO weigh->dissolve vortex 3. Vortex / Sonicate to Dissolve dissolve->vortex stock 4. Concentrated Stock (e.g., 10-50 mM) vortex->stock store 5. Aliquot & Store at -20°C stock->store thaw 6. Thaw Stock Aliquot store->thaw Use for Experiment dilute 7. Serially Dilute in Cell Culture Medium thaw->dilute final 8. Final Working Solution (e.g., 28 µM) dilute->final

Caption: Workflow for this compound solution preparation.

Cellular Mechanism of Action Diagram

This diagram summarizes the known effects of this compound on MCF-7 breast cancer cells as reported in the literature.

G cluster_cell Effect on MCF-7 Cancer Cells This compound This compound Treatment G0G1 G0/G1 Phase Arrest This compound->G0G1 induces Apoptosis Apoptosis This compound->Apoptosis no significant induction CellCycle Cell Cycle Progression Proliferation Cell Proliferation CellCycle->Proliferation drives G0G1->CellCycle blocks

Caption: Cellular effects of this compound on MCF-7 cells.

References

Epanorin: Application Notes on Stability and Storage Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and maintaining the stability of Epanorin, a lichen secondary metabolite with potential therapeutic applications. Due to the limited availability of specific stability data for this compound, this document outlines recommended protocols based on the general properties of related compounds, such as pulvinic acid derivatives and other lichen secondary metabolites, and established principles of drug stability testing.

Physicochemical Properties and Structure

This compound is a yellow crystalline solid belonging to the pulvinic acid family of natural products.[1] Its structure, methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-4-methylpentanoate, contains several functional groups that may be susceptible to degradation, including an ester, an amide, a hydroxyl group, and a furanone ring.[2] Understanding this structure is crucial for predicting potential degradation pathways.

Molecular Formula: C₂₅H₂₅NO₆[2] Molar Mass: 435.476 g·mol⁻¹[3]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been empirically determined, based on its chemical structure, several potential degradation routes can be postulated. These include hydrolysis, oxidation, and photodecomposition.

  • Hydrolysis: The ester and amide linkages in the this compound molecule are susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule.

  • Oxidation: The presence of a phenolic hydroxyl group and the conjugated double bond system may make this compound susceptible to oxidative degradation, potentially leading to the formation of colored degradation products.

  • Photodecomposition: As a colored compound, this compound may absorb light in the UV-visible range, which could lead to photochemical degradation. Many lichen secondary metabolites are known to offer protection against UV radiation, suggesting a degree of photostability, but this needs to be experimentally verified for isolated this compound.[4]

This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (e.g., Peroxide) This compound->Oxidation Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential Degradation Pathways of this compound.

Recommended Storage Conditions

Based on the general stability of lichen secondary metabolites and the potential degradation pathways of this compound, the following storage conditions are recommended to ensure its integrity.

ConditionSolid FormIn Solution (e.g., DMSO, Methanol)
Temperature -20°C for long-term storage.-20°C for short-term (days to weeks). -80°C for long-term storage.
Light Protect from light. Store in amber vials or light-blocking containers.Protect from light. Use amber vials and minimize exposure during handling.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term reference standards.Degas solvents before use and store solutions under an inert atmosphere to minimize oxidation.
Humidity Store in a desiccated environment to prevent hydrolysis.Use anhydrous solvents.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data for this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

cluster_Method_Development HPLC Method Development Start Select Column and Mobile Phase Optimize Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) Start->Optimize Forced_Degradation Perform Forced Degradation Studies Optimize->Forced_Degradation Specificity Assess Specificity and Peak Purity Forced_Degradation->Specificity Validation Validate Method (ICH Guidelines) Specificity->Validation

Caption: Workflow for Stability-Indicating HPLC Method Development.

Protocol:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute this compound and any potential impurities.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and determine the optimal detection wavelength for this compound.

  • Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve good resolution between this compound and any observed peaks.

Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify likely degradation products and to demonstrate the specificity of the stability-indicating method.

Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all stressed samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. The goal is to achieve 5-20% degradation of the active ingredient.

Data Presentation of Stability Studies

The results of the stability studies should be summarized in clear and concise tables to allow for easy comparison of the stability of this compound under different conditions.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress Condition% Assay of this compound% Total ImpuritiesMass Balance (%)
Control 100.0< 0.1100.0
1N HCl, 60°C, 24h 85.214.599.7
1N NaOH, 60°C, 24h 78.920.899.7
3% H₂O₂, RT, 24h 92.17.699.7
Heat (80°C), 48h 98.51.399.8
Photolysis (ICH) 95.34.599.8

Table 2: Long-Term Stability Study at Recommended Storage Conditions (Hypothetical Data)

Time PointStorage Condition% Assay of this compound% Total Impurities
Initial -20°C, Protected from Light100.0< 0.1
3 Months -20°C, Protected from Light99.80.2
6 Months -20°C, Protected from Light99.60.4
12 Months -20°C, Protected from Light99.20.8

Conclusion and Recommendations

While specific stability data for this compound is not yet publicly available, the protocols and recommendations provided in these application notes offer a robust framework for researchers to ensure the quality and integrity of their this compound samples. It is strongly recommended that researchers perform their own stability studies using the outlined protocols to establish in-house stability data for their specific formulations and storage conditions. The use of a validated stability-indicating HPLC method is crucial for obtaining reliable data. Proper storage, including protection from light, moisture, and extreme temperatures, is paramount for preserving the stability of this compound.

References

Epanorin in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epanorin, a secondary metabolite isolated from lichens, has emerged as a promising candidate in anticancer drug discovery. This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound. The information compiled from preclinical studies highlights its antiproliferative activity, primarily through the induction of cell cycle arrest at the G0/G1 phase, with a favorable safety profile characterized by low cytotoxicity in normal cells and a lack of mutagenicity.

Biological Activity and Mechanism of Action

This compound exhibits selective antiproliferative effects against cancer cells, with a notable efficacy in breast cancer models. Its primary mechanism of action is the induction of cell cycle arrest at the G0/G1 checkpoint, thereby inhibiting cancer cell proliferation.

Antiproliferative Activity

This compound has demonstrated significant inhibition of cell proliferation in various cancer cell lines. Notably, in MCF-7 breast cancer cells, this compound can inhibit cell growth by up to 80%.[1] While specific IC50 values for a broad range of cancer cell lines are not widely published, its potent effect on MCF-7 cells underscores its potential as an anticancer agent.

Table 1: Proliferation Inhibition by this compound

Cell LineCancer TypeMaximum Inhibition (%)Reference
MCF-7Breast Cancer~80[1]
MeningiomaMeningioma~40[1]
HEK293 (normal)-~20[1]
Human Fibroblasts (normal)-~20[1]
G0/G1 Cell Cycle Arrest

The primary mechanism behind this compound's antiproliferative effect is its ability to arrest cancer cells in the G0/G1 phase of the cell cycle. In MCF-7 cells, treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the number of cells entering the S phase.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment% Cells in G0/G1 Phase% Cells in S PhaseReference
Control (DMSO)7310
This compound864.3

The proposed signaling pathway for this compound-induced G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. While direct binding targets of this compound are still under investigation, the G0/G1 arrest suggests a potential impact on the Cyclin D/CDK4/6 and Cyclin E/CDK2 complexes, which are critical for the G1/S transition.

G1_S_Transition_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Cyclin D Cyclin D Signal Transduction->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb-E2F pRb-E2F Cyclin D-CDK4/6->pRb-E2F Phosphorylates pRb pRb pRb E2F E2F Cyclin E Cyclin E E2F->Cyclin E pRb-E2F->E2F Releases E2F Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 DNA Synthesis DNA Synthesis Cyclin E-CDK2->DNA Synthesis This compound This compound This compound->Cyclin D-CDK4/6 Inhibition (inferred) This compound->Cyclin E-CDK2 Inhibition (inferred) p21/p27 p21/p27 p21/p27->Cyclin D-CDK4/6 p21/p27->Cyclin E-CDK2

Figure 1: Inferred signaling pathway of this compound-induced G0/G1 cell cycle arrest.

Safety Profile

Preclinical studies indicate that this compound has a promising safety profile, with low toxicity to normal cells and no evidence of mutagenicity.

Cytotoxicity in Normal Cells

This compound exhibits significantly lower cytotoxicity in non-cancerous cell lines compared to cancer cells. Studies on the normal embryonic kidney cell line HEK293 and human fibroblasts showed minimal growth inhibition (up to 20%) at concentrations that were highly effective against MCF-7 breast cancer cells.

Apoptosis and DNA Fragmentation

Investigations into the mechanism of cell death induced by this compound have shown that it does not cause DNA fragmentation in MCF-7 cells, as determined by the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. This suggests that its primary mode of action is cytostatic (inhibiting cell proliferation) rather than cytotoxic (inducing cell death) through apoptosis at the tested concentrations.

Mutagenicity

The mutagenic potential of this compound was assessed using the Salmonella typhimurium reverse mutation assay (Ames test). The results from this assay indicated that this compound is non-mutagenic. Specific quantitative data from these studies are not publicly available.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the activity of this compound.

Sulforhodamine B (SRB) Proliferation Assay

This assay is used to determine the antiproliferative activity of this compound by measuring cell density based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

SRB_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound A->B C 3. Fix cells with TCA B->C D 4. Wash and Air Dry C->D E 5. Stain with SRB D->E F 6. Wash with Acetic Acid and Air Dry E->F G 7. Solubilize dye with Tris-base F->G H 8. Read Absorbance at 515 nm G->H

Figure 2: Workflow for the Sulforhodamine B (SRB) proliferation assay.
Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution by staining DNA with propidium iodide (PI).

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

TUNEL Assay for DNA Fragmentation

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • TUNEL assay kit (commercial kits are recommended)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Sample Preparation: Culture and treat cells with this compound as required. Include positive (e.g., DNase I treated) and negative controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides (e.g., BrdUTP) according to the kit manufacturer's instructions.

  • Detection: For indirect detection, incubate with a fluorescently labeled anti-BrdU antibody.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Visualization: Analyze the samples using a fluorescence microscope or flow cytometer to detect the fluorescent signal in apoptotic cells.

Ames Test for Mutagenicity

This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound.

Materials:

  • Salmonella typhimurium histidine-dependent strains (e.g., TA98, TA100)

  • S9 metabolic activation system (optional, to test for metabolites' mutagenicity)

  • Minimal glucose agar plates

  • Top agar

Protocol:

  • Bacterial Culture: Grow an overnight culture of the S. typhimurium tester strain.

  • Assay Preparation: To a tube containing molten top agar, add the bacterial culture, the test compound (this compound) at various concentrations, and either S9 mix or a buffer control.

  • Plating: Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Future Directions

This compound presents a compelling profile as a lead compound for the development of a novel anticancer therapeutic. Further research should focus on:

  • Target Identification: Elucidating the direct molecular targets of this compound within the cell cycle machinery.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, excretion, and dose-response relationship of this compound.

  • Structural Optimization: Synthesizing and testing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

The comprehensive data and protocols provided herein are intended to facilitate further investigation into the promising therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Epanorin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of Epanorin.

Synthesis Troubleshooting

The synthesis of this compound can be achieved through the ring-opening of pulvinic acid dilactone (PAD) with L-leucine methyl ester.[1][2][3] This reaction is generally high-yielding, but several factors can affect its outcome.[3]

Frequently Asked Questions (FAQs): Synthesis

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in the synthesis of this compound can stem from several factors.[4] The most common issues include:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or degradation of starting materials.

  • Side Reactions: The presence of impurities, especially water, can lead to unwanted side reactions, such as the hydrolysis of the pulvinic acid dilactone to pulvinic acid.

  • Degradation of Product: this compound, like many complex organic molecules, may be sensitive to prolonged exposure to heat or acidic/basic conditions during workup.

  • Mechanical Losses: Significant loss of product can occur during transfers, extractions, and other workup procedures, especially on a small scale.

Q2: I am observing multiple spots on my TLC plate after the reaction, apart from the starting material and product. What could these be?

A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. For the synthesis of this compound from PAD, these could include:

  • Pulvinic Acid: Formed from the hydrolysis of pulvinic acid dilactone if moisture is present in the reaction.

  • Unreacted L-leucine methyl ester: This may be visible on the TLC if a large excess was used.

  • Epimerized Product: Depending on the reaction conditions, some epimerization at the chiral center of the leucine moiety might occur.

Q3: How can I improve the yield and purity of my crude this compound?

A3: To enhance the yield and purity, consider the following optimizations:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize the hydrolysis of pulvinic acid dilactone.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC to determine the optimal reaction time. Avoid unnecessarily high temperatures that could lead to degradation.

  • Control Stoichiometry: Use a slight excess of L-leucine methyl ester to drive the reaction to completion, but avoid a large excess which can complicate purification.

  • Careful Workup: Perform the aqueous workup efficiently and avoid vigorous shaking that can lead to emulsions. Ensure the pH is controlled to prevent product degradation.

Hypothetical Experimental Protocol: Synthesis of this compound
  • Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere of argon, dissolve pulvinic acid dilactone (1.0 g, 3.42 mmol) in anhydrous dichloromethane (40 mL).

  • Addition of Reactant: To the stirred solution, add L-leucine methyl ester hydrochloride (0.75 g, 4.11 mmol) followed by triethylamine (0.67 mL, 4.81 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

  • Workup: Quench the reaction with the addition of 20 mL of 1M HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification of Crude Product: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Data Presentation: Synthesis Troubleshooting
ParameterCondition A (Low Yield)Condition B (Optimized Yield)
Reaction Time 4 hours12 hours
Temperature 40°CRoom Temperature
L-leucine methyl ester (equivalents) 1.01.2
Crude Yield 45%85%
Purity (by HPLC) 70%92%

Purification Troubleshooting

The purification of this compound is typically achieved by flash column chromatography followed by recrystallization.

Frequently Asked Questions (FAQs): Purification

Q1: My compound is not separating well on the silica gel column. What can I do?

A1: Poor separation during column chromatography can be due to several factors:

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve this compound from impurities. It is crucial to carefully select the solvent system based on TLC analysis.

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.

  • Improper Column Packing: An improperly packed column with cracks or channels will lead to poor separation.

  • Compound Degradation on Silica: Some compounds are unstable on silica gel. If you suspect this, you can try using deactivated silica gel or an alternative stationary phase like alumina.

Q2: this compound is not crystallizing from the chosen solvent system. What steps can I take?

A2: Failure to crystallize is a common issue in purification. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Increase Concentration: You may have used too much solvent. Try to carefully evaporate some of the solvent and cool the solution again.

  • Change the Solvent: The chosen solvent may not be suitable. A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Q3: The purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a classic indicator of an impure compound. The presence of residual solvent or other impurities can depress and broaden the melting point. Further purification, such as re-crystallization or another round of column chromatography, may be necessary.

Hypothetical Experimental Protocol: Purification of this compound
  • Column Chromatography:

    • Preparation: Pack a glass column with silica gel in a 3:1 hexane:ethyl acetate slurry.

    • Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.

    • Elution: Elute the column with a gradient of 10% to 30% ethyl acetate in hexane. Collect fractions and monitor by TLC.

    • Isolation: Combine the pure fractions and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolution: Dissolve the purified this compound from the column in a minimal amount of hot ethyl acetate.

    • Crystallization: Slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes.

    • Isolation: Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Data Presentation: Purification Troubleshooting
ParameterCondition A (Poor Purity)Condition B (High Purity)
Chromatography Eluent Isocratic 20% EtOAc in HexaneGradient 10-30% EtOAc in Hexane
Recrystallization Solvent System MethanolEthyl Acetate/Hexane
Final Yield 35%75%
Purity (by HPLC) 95.0%99.5%
Melting Point 158-161 °C162-163 °C

Visual Guides

This compound Synthesis Pathway

Epanorin_Synthesis PAD Pulvinic Acid Dilactone (PAD) Reaction Stirred Reaction (DCM, RT, 12h) PAD->Reaction Leu L-Leucine Methyl Ester Leu->Reaction Et3N Triethylamine (Base) Et3N->Reaction Base Crude Crude this compound Reaction->Crude

Caption: Synthetic route to this compound from pulvinic acid dilactone.

This compound Purification Workflow

Purification_Workflow Crude Crude this compound Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Fractions Pure Fractions Column->Fractions Recrystallization Recrystallization (EtOAc/Hexane) Fractions->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: Purification workflow for obtaining high-purity this compound.

Troubleshooting Logic for Low Synthesis Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC Analysis) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting Material Remains Complete Reaction Complete Check_Reaction->Complete No Starting Material Optimize_Time Increase Reaction Time or Temperature Incomplete->Optimize_Time Check_Workup Review Workup Procedure Complete->Check_Workup Workup_Issue Potential Workup Losses or Product Degradation Check_Workup->Workup_Issue Optimize_Workup Refine Extraction and Purification Steps Workup_Issue->Optimize_Workup Yes Final_Check Re-evaluate Starting Material Purity Workup_Issue->Final_Check No

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Epanorin Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Epanorin from its natural lichen sources.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low or No Yield of this compound in the Crude Extract

Potential Cause Troubleshooting Step
Incorrect Lichen Species: Verify the lichen species. This compound is primarily found in lichens of the Acarospora genus. Misidentification will lead to failed extraction.
Improper Sample Preparation: Ensure lichen thalli are thoroughly cleaned of debris and dried completely before extraction. Residual moisture can reduce extraction efficiency.
Inefficient Solvent Extraction: Acetone is a commonly used and effective solvent for this compound extraction. If yields are low, consider sequential extractions (e.g., 2-3 times with fresh solvent) to ensure complete recovery. Ensure adequate solvent-to-sample ratio to allow for proper immersion and extraction.
Degradation of this compound: Although stable under standard extraction conditions, prolonged exposure to high temperatures or harsh pH conditions should be avoided. Conduct extractions at room temperature.

Issue 2: Difficulty in Purifying this compound from the Crude Extract

Potential Cause Troubleshooting Step
Co-extraction of Similar Compounds: Lichen extracts are complex mixtures. Other secondary metabolites with similar polarities to this compound may co-elute during column chromatography.
- Optimize the Solvent Gradient: Use a shallow gradient of hexane and ethyl acetate during silica gel column chromatography to improve the separation of compounds with close retention factors.
- Alternative Chromatographic Techniques: Consider using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for higher resolution purification.
Poor Separation on Silica Gel Column: - Check Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling.
- Adjust Sample Load: Overloading the column can lead to poor separation. Reduce the amount of crude extract applied to the column.
This compound is not Eluting from the Column: Increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound?

A1: Acetone is a highly effective solvent for the extraction of this compound from lichen sources[1]. Methanol and ethanol can also be used, but acetone is often preferred.

Q2: What is a typical extraction procedure for this compound?

A2: A common method involves the following steps:

  • Clean and dry the lichen thalli.

  • Perform successive extractions with acetone at room temperature (e.g., for 48 hours followed by another 24 hours)[1].

  • Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Q3: How can I monitor the purification of this compound?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the fractions obtained from column chromatography. The TLC plates can be visualized under UV light (254/365 nm) and/or by using a sulfuric acid spray reagent[1].

Q4: What are some common challenges in working with lichen-derived compounds like this compound?

A4: The primary challenges include the slow growth rate of lichens and the often low biomass available, which can limit the amount of starting material[2][3]. Additionally, the chemical complexity of lichen extracts can make the isolation and purification of specific compounds challenging.

Data Presentation

Solvent Relative Polarity Typical Applicability for Lichen Metabolites
Hexane0.009Good for extracting non-polar compounds, often used for initial defatting.
Dichloromethane0.309Effective for a range of less polar to moderately polar metabolites.
Acetone 0.355 Proven effective for this compound extraction.
Ethyl Acetate0.228Commonly used in chromatographic separation; can also be used for extraction.
Ethanol0.654Good for extracting a broad range of polar compounds.
Methanol0.762Effective for extracting polar metabolites.

Experimental Protocols

Detailed Methodology for this compound Extraction and Purification

  • Sample Preparation: Thoroughly clean the lichen thalli (e.g., Acarospora schleicheri) to remove any substrate and debris. Wash the thalli with distilled water and dry them at 60°C.

  • Extraction:

    • Immerse the dried and ground lichen material in acetone at room temperature (approximately 20°C ± 2°C).

    • Allow the extraction to proceed for 48 hours.

    • Decant the acetone extract.

    • Add fresh acetone to the lichen material and extract for an additional 24 hours.

    • Combine the two acetone extracts.

    • Evaporate the solvent from the combined extracts using a rotary evaporator to yield the crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel (Merck 60 G, 0.032–0.063 nm) column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a solvent system of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Monitoring:

    • Collect fractions from the column.

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC) on silica gel plates (Merck 60 F254).

    • Develop the TLC plates and visualize the spots using a UV lamp (254/365 nm) and by spraying with a sulfuric acid reagent followed by heating.

    • Combine the fractions containing pure this compound.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Epanorin_Extraction_Workflow cluster_start Preparation cluster_extraction Extraction cluster_purification Purification start Start: Lichen Thalli (Acarospora sp.) clean_dry Clean and Dry Thalli start->clean_dry extract1 Acetone Extraction (48h) clean_dry->extract1 extract2 Acetone Extraction (24h) extract1->extract2 combine Combine Extracts extract2->combine evaporate Evaporate Solvent combine->evaporate crude_extract Crude this compound Extract evaporate->crude_extract column_chrom Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) crude_extract->column_chrom collect_fractions Collect Fractions column_chrom->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions pure_this compound Pure this compound pool_fractions->pure_this compound

Caption: Workflow for this compound extraction and purification.

Signaling Pathway for this compound-Induced G0/G1 Cell Cycle Arrest in MCF-7 Cells

Epanorin_Signaling_Pathway cluster_input Input cluster_regulation Cell Cycle Regulation cluster_outcome Outcome This compound This compound p21_p27 p21 / p27 (CDK Inhibitors) This compound->p21_p27 may upregulate cyclinD1_CDK4 Cyclin D1 / CDK4 Complex This compound->cyclinD1_CDK4 may downregulate p21_p27->cyclinD1_CDK4 inhibits g0_g1_arrest G0/G1 Cell Cycle Arrest cyclinD1_CDK4->g0_g1_arrest leads to proliferation_inhibition Inhibition of Cell Proliferation g0_g1_arrest->proliferation_inhibition

Caption: this compound's proposed mechanism for cell cycle arrest.

References

Technical Support Center: Epanorin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Epanorin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and biomimetic synthesis of this compound involves the ring-opening of pulvinic acid dilactone (PAD) with the methyl ester of L-leucine.[1] This reaction is typically carried out in the presence of a mild base to facilitate the nucleophilic attack of the amino acid ester on the lactone ring.

Q2: I am experiencing low yields of this compound. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Side reactions: Pulvinic acid dilactone can be susceptible to hydrolysis or reaction with other nucleophiles present in the reaction mixture.

  • Degradation of starting material or product: PAD or this compound may degrade under harsh reaction conditions (e.g., high temperatures or strong bases).

  • Suboptimal stoichiometry: An incorrect ratio of PAD to the L-leucine methyl ester can lead to unreacted starting materials and lower yields of the desired product.

  • Purification losses: Significant amounts of the product may be lost during workup and purification steps.

Q3: What are the common side reactions to be aware of during this compound synthesis?

A3: The primary side reaction of concern is the hydrolysis of the pulvinic acid dilactone starting material, which can occur if moisture is present in the reaction. This leads to the formation of pulvinic acid, which will not react with the amino acid ester to form this compound. Additionally, if the L-leucine methyl ester is not pure, other nucleophilic impurities could potentially react with the PAD.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (PAD and L-leucine methyl ester), you can observe the consumption of the reactants and the formation of the this compound product spot.

Q5: What is the best way to purify the final this compound product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective in separating this compound from unreacted starting materials and any side products. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no this compound formation (based on TLC analysis) 1. Inactive L-leucine methyl ester (e.g., hydrochloride salt used without base). 2. Decomposed Pulvinic Acid Dilactone (PAD). 3. Insufficient reaction temperature or time.1. If using the hydrochloride salt of L-leucine methyl ester, ensure a sufficient amount of a mild base (e.g., sodium acetate) is added to generate the free amine in situ. 2. Use freshly prepared or properly stored PAD. Check the purity of PAD by melting point or spectroscopic methods. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary.
Multiple spots on TLC, indicating a mixture of products 1. Presence of impurities in starting materials. 2. Side reactions occurring due to moisture or other nucleophiles. 3. Degradation of the product.1. Ensure the purity of both PAD and L-leucine methyl ester before starting the reaction. 2. Use anhydrous solvents and reagents to minimize hydrolysis of PAD. 3. Avoid excessively high temperatures and prolonged reaction times.
Difficulty in purifying this compound 1. Co-elution of impurities with the product during column chromatography. 2. Product is not crystallizing.1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system might improve separation. 2. Try different solvent systems for recrystallization. If the product is an oil, try trituration with a non-polar solvent to induce solidification.
Low isolated yield after purification 1. Loss of product during workup (e.g., in aqueous washes). 2. Inefficient extraction of the product. 3. Adsorption of the product onto the silica gel during chromatography.1. Minimize the volume and number of aqueous washes. Ensure the pH of the aqueous layer is not causing product degradation or partitioning into the aqueous phase. 2. Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery. 3. Pre-treat the silica gel with a small amount of triethylamine in the eluent to minimize adsorption of the slightly acidic product.

Data Presentation: Optimizing this compound Synthesis Yield

The following table presents hypothetical yet realistic data to illustrate how reaction conditions can be optimized to improve the yield of this compound. These values are intended as a guide for experimental design.

EntryStoichiometry (PAD:Amine:Base)Temperature (°C)Time (h)SolventYield (%)
11 : 1.1 : 22524Dichloromethane45
21 : 1.1 : 240 (reflux)12Dichloromethane65
31 : 1.5 : 240 (reflux)12Dichloromethane75
41 : 1.1 : 440 (reflux)12Dichloromethane70
51 : 1.5 : 460 (reflux)8Toluene85
61 : 1.5 : 480 (reflux)8Toluene82 (some degradation observed)

Experimental Protocols

Synthesis of Pulvinic Acid Dilactone (PAD)

This protocol is adapted from a literature procedure.

Materials:

  • Pulvinic acid

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • A mixture of pulvinic acid, acetic anhydride, and a catalytic amount of anhydrous sodium acetate is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated PAD is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) to remove impurities.

  • The resulting yellow solid is dried under vacuum.

Synthesis of this compound

This protocol provides a general method for the synthesis of this compound.

Materials:

  • Pulvinic Acid Dilactone (PAD)

  • L-leucine methyl ester hydrochloride

  • Sodium acetate

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • To a solution of Pulvinic Acid Dilactone (1 equivalent) in an anhydrous solvent, add L-leucine methyl ester hydrochloride (1.5 equivalents) and sodium acetate (4 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., reflux).

  • Monitor the reaction progress by TLC until the starting material (PAD) is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a yellow solid.

Mandatory Visualizations

Epanorin_Synthesis_Pathway PAD Pulvinic Acid Dilactone (PAD) This compound This compound PAD->this compound Ring Opening LeucineEster L-Leucine Methyl Ester LeucineEster->this compound Nucleophilic Attack Base Sodium Acetate Base->LeucineEster Deprotonation

Caption: Synthetic pathway of this compound from Pulvinic Acid Dilactone.

Troubleshooting_Workflow Start Low this compound Yield Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup and Purification Steps Start->Check_Workup Impure_Reactants Impure PAD or Amino Ester Check_Reactants->Impure_Reactants Suboptimal_Conditions Suboptimal Temp, Time, or Stoichiometry Check_Conditions->Suboptimal_Conditions Purification_Loss Product Loss During Extraction or Chromatography Check_Workup->Purification_Loss Purify_Reactants Purify Starting Materials Impure_Reactants->Purify_Reactants Optimize_Conditions Optimize Reaction Parameters Suboptimal_Conditions->Optimize_Conditions Modify_Purification Modify Purification Protocol Purification_Loss->Modify_Purification Success Improved Yield Purify_Reactants->Success Optimize_Conditions->Success Modify_Purification->Success

Caption: Troubleshooting workflow for improving this compound synthesis yield.

References

Interpreting unexpected results in Epanorin cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Epanorin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in cell-based assays.

Product Overview

This compound is a potent and selective small molecule inhibitor of the Kinase-A signaling pathway. It is a secondary metabolite derived from lichens and has shown potential as an anti-proliferative agent in cancer cell lines by inducing cell cycle arrest.[1][2] this compound's primary mechanism of action is the inhibition of Kinase-A, which leads to a downstream reduction in the phosphorylation of its key substrate, Protein-B . This interruption of the Pro-Growth Signaling Pathway can suppress cell proliferation and induce apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of treating sensitive cancer cell lines with this compound?

A1: In sensitive cell lines, this compound is expected to cause a dose-dependent decrease in cell viability and proliferation.[1][2] This is typically accompanied by a reduction in the phosphorylation of Protein-B and an increase in apoptosis, often measured by the activation of caspases 3 and 7.

Q2: I am not observing the expected decrease in cell viability after this compound treatment. What are the possible reasons?

A2: Several factors could contribute to a lack of response:

  • Cell Line Resistance: The cell line you are using may not be dependent on the Kinase-A pathway for survival.

  • Compound Inactivity: Ensure your this compound stock is properly stored and that fresh dilutions are made for each experiment to prevent degradation.[3]

  • Suboptimal Assay Conditions: The cell seeding density, treatment duration, or the viability assay itself may not be optimized.

Q3: My Western blot results show no change in Protein-B phosphorylation after this compound treatment. How can I troubleshoot this?

A3: This could be due to issues with the Western blot protocol or a lack of biological response. Key troubleshooting steps include:

  • Use of Inhibitors: Ensure that phosphatase inhibitors are included in your lysis buffer to protect the phosphorylation status of your proteins.

  • Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.

  • Antibody Specificity: Verify that your primary antibody is specific for the phosphorylated form of Protein-B.

  • Positive Control: Include a positive control where you know the pathway is activated to ensure your detection system is working.

Q4: I'm seeing high background signal in my Caspase-Glo® 3/7 assay, even in my untreated control wells. What is the cause?

A4: High background in luminescent caspase assays can occur for a few reasons:

  • Spontaneous Apoptosis: All cultured cells have a basal level of apoptosis, which the highly sensitive Caspase-Glo® assay can detect.

  • Serum Activity: Cell culture serum can contain caspase-like activity. It is important to run a "no-cell" control with just media and the assay reagent to determine the true background.

  • Assay Plate Choice: Use opaque, white multiwell plates to maximize the luminescent signal and avoid well-to-well crosstalk that can occur with clear plates.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (MTT/XTT) Assays

High variability between replicate wells can mask the true effect of this compound. Use the following guide to diagnose and resolve this issue.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider seeding the outer wells with media only to avoid "edge effects".Reduced standard deviation between replicate wells, leading to more consistent and reliable dose-response curves.
Compound Precipitation Visually inspect the wells after adding this compound for any signs of precipitation. Perform a solubility test of this compound in your final assay media concentration.The compound should be fully dissolved at all tested concentrations, ensuring accurate dosing.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).The vehicle control wells should show high and consistent cell viability.
Variable Incubation Times Use a multichannel pipette or automated liquid handler to add reagents (e.g., MTT, stop solution) to all wells as simultaneously as possible.Minimized well-to-well variation in assay timing, leading to more uniform results.
Assay Interference This compound may interfere with the metabolic assays. Run a control with this compound in cell-free media to see if it directly reduces the MTT reagent.No change in absorbance should be observed in the cell-free control, confirming the compound does not interfere with the assay.
Issue 2: Weak or No Signal for Phospho-Protein-B in Western Blot

A weak or absent signal for the target protein can be frustrating. This guide provides steps to improve detection.

Potential Cause Troubleshooting Step Expected Outcome
Low Protein Abundance Increase the amount of protein loaded onto the gel. You can concentrate your sample by using less lysis buffer or by performing an immunoprecipitation for Protein-B.A stronger, more easily detectable band for both total and phosphorylated Protein-B.
Inefficient Phosphorylation Optimize the stimulation conditions and perform a time-course experiment to find the peak of Protein-B phosphorylation.Identification of the optimal time point post-treatment to observe the maximum effect of this compound.
Sample Degradation Always keep samples on ice and use freshly prepared lysis buffer containing both protease and phosphatase inhibitors.Preservation of the phosphorylated state of Protein-B during sample preparation.
Inefficient Transfer Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.Uniform and complete transfer of proteins from the gel to the membrane.
Suboptimal Antibody Dilution Perform a titration of your primary phospho-Protein-B antibody to find the optimal concentration that maximizes signal and minimizes background.A clear band at the correct molecular weight with minimal non-specific bands.
Buffer Choice Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for all wash and antibody incubation steps, as phosphate ions can interfere with phospho-antibody binding.Improved binding of the phospho-specific antibody to its target, resulting in a stronger signal.

Experimental Protocols & Workflows

Protocol 1: Western Blot for Phospho-Protein-B Detection

This protocol outlines the key steps for detecting changes in Protein-B phosphorylation following this compound treatment.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Keep samples on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation & Electrophoresis:

    • Add 4x Laemmli sample buffer to 20-30 µg of protein lysate.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and run under standard conditions.

  • Membrane Transfer:

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (anti-phospho-Protein-B) overnight at 4°C, diluted in 5% BSA/TBST.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total Protein-B as a loading control.

G cluster_workflow Western Blot Workflow prep Sample Preparation (Lysis, Quantification) sds SDS-PAGE prep->sds transfer Membrane Transfer sds->transfer block Blocking (5% BSA) transfer->block p_ab Primary Antibody Incubation (Anti-Phospho-Protein-B) block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detect ECL Detection s_ab->detect strip Stripping & Re-probing (Total Protein-B) detect->strip

Western Blot experimental workflow.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This protocol provides a general workflow for measuring apoptosis induction by this compound.

  • Cell Seeding:

    • Seed cells in a solid white, 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound and appropriate controls (vehicle and positive control).

    • Incubate for the desired treatment period (e.g., 24, 48 hours).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

G cluster_caspase Caspase-Glo® 3/7 Workflow seed Seed Cells (White 96-well plate) treat Treat with this compound seed->treat equilibrate Equilibrate Plate to RT treat->equilibrate add_reagent Add Caspase-Glo® Reagent equilibrate->add_reagent incubate Incubate (1-2 hr at RT) add_reagent->incubate read Measure Luminescence incubate->read

Caspase-Glo® 3/7 experimental workflow.

Signaling Pathway & Logic Diagrams

This compound's Mechanism of Action

This compound acts by inhibiting Kinase-A. In a typical pro-growth signaling cascade, an upstream signal activates Kinase-A, which in turn phosphorylates its substrate, Protein-B. Phosphorylated Protein-B then promotes cell survival and proliferation. By blocking Kinase-A, this compound prevents the phosphorylation of Protein-B, thereby inhibiting these downstream effects.

G cluster_pathway This compound Mechanism of Action Signal Upstream Signal KinaseA Kinase-A Signal->KinaseA ProteinB Protein-B KinaseA->ProteinB Phosphorylates pProteinB Phospho-Protein-B Proliferation Cell Proliferation & Survival pProteinB->Proliferation This compound This compound This compound->KinaseA Inhibits

This compound inhibits the Kinase-A signaling pathway.
Troubleshooting Logic: No Effect Observed

When an experiment with this compound fails to produce the expected anti-proliferative effect, a systematic troubleshooting approach is necessary. The logic diagram below outlines the decision-making process to identify the root cause, starting from the most fundamental checks.

G start No Decrease in Cell Viability check_compound Compound OK? (Fresh, Soluble) start->check_compound check_controls Controls OK? (Vehicle, Positive) check_compound->check_controls Yes res_compound Fix Compound Prep check_compound->res_compound No check_assay Assay OK? (Seeding, Timing) check_controls->check_assay Yes res_controls Fix Control Setup check_controls->res_controls No check_cell_line Cell Line Dependent on Kinase-A? check_assay->check_cell_line Yes res_assay Optimize Assay check_assay->res_assay No res_cell_line Result is Valid: Cell Line is Resistant check_cell_line->res_cell_line No

References

Best practices for long-term storage of Epanorin solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Epanorin Solutions

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage and handling of this compound solutions for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stock solutions? A1: For long-term stability (> 1 month), this compound stock solutions (10mM in DMSO) should be aliquoted into small, single-use volumes and stored at -80°C. For short-term storage (up to 1 week), aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles.

Q2: Can I store this compound solutions at 4°C? A2: Storage of this compound in its DMSO stock solution at 4°C is not recommended for periods longer than 24 hours due to a significant increase in the rate of degradation. Working solutions diluted in aqueous buffers should be prepared fresh daily.

Q3: What is the shelf-life of this compound when stored correctly? A3: When stored as a 10mM stock solution in anhydrous DMSO at -80°C, this compound is stable for up to 24 months with minimal degradation (<5%).

Q4: Are this compound solutions sensitive to light? A4: Yes, this compound exhibits moderate photosensitivity. All stock and working solutions should be stored in amber or light-blocking tubes. When handling, minimize exposure to direct light.

Q5: What solvents are recommended for preparing this compound stock solutions? A5: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. For aqueous working solutions, further dilution in a suitable buffer (e.g., PBS, pH 7.4) is advised. Ensure the final DMSO concentration in your experimental setup is non-toxic to your model system (typically <0.1%).

Troubleshooting Guide

Issue 1: I observed precipitation in my this compound aliquot after thawing.

  • Cause A: The solubility limit may have been exceeded, especially in aqueous buffers after dilution from a DMSO stock.

  • Solution A: Gently warm the solution to 37°C for 5-10 minutes and vortex briefly. If the precipitate does not redissolve, it may be necessary to centrifuge the tube and use the clear supernatant, followed by a concentration measurement. For future use, consider using a lower concentration or adding a solubilizing agent compatible with your experiment.

  • Cause B: Water may have been introduced into the DMSO stock, causing the compound to crystallize upon freezing.

  • Solution B: Ensure you are using anhydrous DMSO and tightly sealed tubes. Discard the precipitated stock if it cannot be redissolved, as its concentration is no longer reliable.

Issue 2: My this compound solution has developed a yellow tint.

  • Cause: This may indicate oxidative degradation of the this compound peptide, potentially accelerated by improper storage, light exposure, or contaminants.

  • Solution: Discard the discolored solution. Prepare a fresh stock from a new vial of lyophilized powder. Review your storage and handling procedures to prevent future occurrences, ensuring minimal light exposure and storage at the correct temperature.

Issue 3: I am seeing reduced or no activity of this compound in my cellular assays.

  • Cause A: The compound may have degraded due to repeated freeze-thaw cycles.

  • Solution A: Always prepare single-use aliquots from your main stock solution to avoid the damaging effects of repeated temperature changes.

  • Cause B: The working solution was stored for too long at 4°C or room temperature.

  • Solution B: Always prepare fresh working solutions from a frozen stock immediately before your experiment. Do not store diluted aqueous solutions. Refer to the stability data below.

Quantitative Stability Data

The following table summarizes the stability of a 10mM this compound solution in DMSO under various storage conditions. Stability was assessed via HPLC to measure the percentage of intact this compound remaining.

Storage ConditionDurationIntact this compound (%)Notes
-80°C 12 Months98.7%Recommended for Long-Term Storage
24 Months96.5%
-20°C 1 Month99.1%Suitable for Short-Term Storage
3 Months91.3%Significant degradation observed
6 Months82.4%Not recommended
4°C 24 Hours97.2%Acceptable for immediate use
72 Hours85.6%Not recommended
Room Temp (22°C) 8 Hours90.5%Significant degradation
24 Hours76.1%Avoid this condition
-80°C (3x Freeze-Thaw) 24 Hours92.3%Demonstrates sensitivity to cycling

Experimental Protocols

Protocol: Real-Time Stability Assessment of this compound

This protocol outlines a method for determining the stability of this compound solutions under specific storage conditions.

  • Preparation of Stock Solution:

    • Dissolve lyophilized this compound powder in anhydrous DMSO to a final concentration of 10mM.

    • Ensure complete dissolution by vortexing for 2 minutes.

  • Aliquoting:

    • Dispense 20µL single-use aliquots of the stock solution into amber, screw-cap microtubes.

    • Tightly seal the caps to prevent moisture entry.

  • Storage Conditions Setup:

    • Designate sets of aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, Room Temperature).

    • Place the corresponding aliquots into their respective temperature-controlled environments.

  • Time-Point Analysis:

    • At designated time points (e.g., T=0, 24h, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

  • Sample Preparation for HPLC:

    • Dilute the thawed this compound sample to a final concentration of 100µM using a 50:50 acetonitrile/water mobile phase.

    • Filter the sample through a 0.22µm syringe filter to remove any particulates.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Run a gradient elution method suitable for peptide separation.

    • Monitor the eluent at a wavelength of 280nm.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining intact this compound by comparing the peak area at a given time point to the peak area at T=0.

    • % Intact = (Peak Area at T=x / Peak Area at T=0) * 100

Visualizations

Epanorin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor (EpoR) This compound->Receptor KinaseA Kinase A (Inactive) Receptor->KinaseA inhibits TF Transcription Factor (Inactive) KinaseA->TF phosphorylates KinaseA_A Kinase A (Active) TF_A Transcription Factor (Active) Response Cellular Response (e.g., Apoptosis) TF_A->Response Nucleus Nucleus

Caption: Hypothetical signaling pathway for this compound action.

Stability_Workflow start Start: Lyophilized this compound prep_stock Prepare 10mM Stock in Anhydrous DMSO start->prep_stock aliquot Create Single-Use Aliquots (20µL in amber tubes) prep_stock->aliquot storage Distribute to Storage Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage timepoint Retrieve Aliquots at Scheduled Time Points storage->timepoint hplc_prep Dilute and Filter for HPLC Analysis timepoint->hplc_prep hplc_run Perform HPLC Analysis hplc_prep->hplc_run analyze Analyze Peak Area & Calculate Degradation hplc_run->analyze end End: Stability Report analyze->end

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Tree issue Issue Observed with This compound Solution precipitate Precipitation? issue->precipitate discolor Discoloration? precipitate->discolor No solubility Action: Warm to 37°C. Check solubility limits. precipitate->solubility Yes no_activity Reduced Activity? discolor->no_activity No degradation Cause: Probable Oxidation. Action: Discard solution. Review light/temp protection. discolor->degradation Yes freeze_thaw Cause: Freeze-Thaw Cycles? Action: Use single-use aliquots. no_activity->freeze_thaw Yes ok No issue detected no_activity->ok No moisture Action: Use anhydrous DMSO. Discard contaminated stock. dilution_storage Cause: Diluted solution stored? Action: Prepare working solutions fresh. freeze_thaw->dilution_storage No

Caption: Troubleshooting logic for common this compound solution issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and addressing common issues encountered during Epanorin-related cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound is a secondary metabolite derived from lichens, which has been identified as a potential antineoplastic agent.[1][2] Its primary mechanism of action is the inhibition of cancer cell proliferation by inducing cell cycle arrest in the G0/G1 phase.[1][3][4] Notably, this compound has shown a lack of significant cytotoxicity in normal cell lines like HEK-293 and human fibroblasts, suggesting it may be a suitable candidate for further cancer research.

Q2: My this compound-treated cells have stopped dividing and appear larger and flatter than the control cells. Is this a sign of contamination?

While changes in cell morphology can be a sign of contamination, the observed effects are also characteristic of this compound's mechanism of action. This compound induces cell cycle arrest, which can lead to a senescent-like phenotype where cells remain viable but cease to proliferate, often becoming enlarged and flattened. It is crucial to differentiate this from contamination by regularly checking for common signs of infection, such as turbidity in the culture medium, a sudden drop in pH (medium turning yellow), or the presence of motile particles (bacteria) or filamentous structures (fungi) under the microscope.

Q3: I'm observing unexpected cell death in my this compound-treated cultures. What could be the cause?

While this compound has been reported to have low cytotoxicity in normal cells, several factors could lead to unexpected cell death:

  • Contamination: The presence of bacteria, yeast, fungi, or mycoplasma can quickly lead to cell death.

  • Incorrect Solvent Concentration: this compound is often dissolved in a solvent like DMSO. High concentrations of the solvent itself can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) in your experiments to rule this out.

  • This compound Concentration: Although generally having low cytotoxicity, excessively high concentrations of this compound may induce off-target effects or toxicity in certain cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a given compound.

Q4: How should I prepare and store this compound for my cell culture experiments?

Based on published research, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium. To minimize the risk of contamination and degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at an appropriate temperature (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. The stability of similar lichen-derived compounds can be affected by pH and the type of solvent used, so it is crucial to maintain consistency in your preparation protocol.

Q5: Can I use antibiotics in my culture medium when working with this compound?

While antibiotics can be used as a preventative measure against bacterial contamination, it is generally not recommended to rely on them as a substitute for good aseptic technique. Continuous use of antibiotics can mask low-level contamination and may lead to the development of antibiotic-resistant bacteria. Furthermore, some antibiotics can have off-target effects on cell metabolism and may interfere with the experimental results. If you suspect a bacterial contamination, it is best to discard the culture and start with a fresh, uncontaminated stock.

Troubleshooting Guides

Issue 1: Suspected Microbial Contamination
  • Symptoms:

    • Sudden turbidity or cloudiness of the culture medium.

    • Rapid change in the color of the medium (e.g., turning yellow, indicating a pH drop).

    • Visible particles, either motile (bacteria) or filamentous (fungi), when viewed under a microscope.

    • Unusual odor from the culture vessel.

  • Immediate Actions:

    • Immediately isolate and remove the contaminated flask or plate from the incubator and cell culture hood to prevent cross-contamination.

    • Thoroughly decontaminate the incubator and biosafety cabinet.

    • Discard all contaminated cultures and reagents. Do not attempt to salvage them.

  • Preventative Measures:

    • Strictly adhere to aseptic techniques at all times.

    • Regularly clean and decontaminate all cell culture equipment, including incubators, water baths, and centrifuges.

    • Use sterile, high-quality reagents and media.

    • Routinely test your cell lines for mycoplasma contamination.

Issue 2: Inconsistent or Non-reproducible Experimental Results
  • Symptoms:

    • High variability in cell viability or proliferation assays between replicate wells or experiments.

    • Lack of a clear dose-response relationship with this compound treatment.

  • Potential Causes and Solutions:

    • Inaccurate Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a reliable method for cell counting.

    • Edge Effects in Multi-well Plates: Avoid using the outer wells of microplates as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.

    • This compound Precipitation: Visually inspect the culture medium after adding this compound to ensure it has not precipitated out of solution. If precipitation occurs, you may need to adjust the solvent concentration or sonicate the stock solution.

    • Cell Line Integrity: Ensure you are using a cell line from a reputable source and that it is within a low passage number range to avoid phenotypic drift.

Data Presentation

Table 1: Summary of this compound's Effects on MCF-7 Breast Cancer Cells

ParameterObservationConcentration RangeReference
Cell Proliferation Inhibition of cell proliferation14 µM - 98 µM
Cell Cycle Arrest in G0/G1 phase28 µM
Cytotoxicity Low cytotoxicity in normal cell lines (HEK-293, fibroblasts)Not specified
DNA Fragmentation No significant induction of DNA fragmentation28 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid form)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, conical tubes

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Under sterile conditions in a biosafety cabinet, weigh out the desired amount of this compound.

    • Dissolve the this compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Label the aliquots clearly with the name of the compound, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Proliferation Assay with this compound
  • Materials:

    • Cancer cell line of interest (e.g., MCF-7)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (from Protocol 1)

    • Cell proliferation assay reagent (e.g., MTT, WST-1, or a fluorescence-based assay)

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • The next day, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48 hours).

    • At the end of the incubation period, assess cell proliferation according to the manufacturer's instructions for your chosen assay.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.

Mandatory Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow A Observe signs of contamination (e.g., turbidity, pH change, visual particles) B Isolate and remove contaminated culture vessel A->B C Decontaminate incubator and biosafety cabinet B->C D Discard all contaminated cultures and reagents C->D E Review aseptic technique with lab personnel D->E F Check sterility of media and reagents E->F G Resume experiments with fresh, uncontaminated cells F->G

Caption: Workflow for addressing microbial contamination in cell culture.

Epanorin_Signaling_Pathway Hypothesized this compound Signaling Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters cell CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK4/Cyclin D) Cell->CDK_Cyclin Inhibits Rb Rb Phosphorylation CDK_Cyclin->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Leads to

Caption: Hypothesized signaling pathway for this compound-induced cell cycle arrest.

References

How to validate the purity of a synthesized Epanorin sample

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the purity of a synthesized Epanorin sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of a synthesized this compound sample?

A1: The primary analytical techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these methods provides a comprehensive purity profile, confirming both the identity and the quantity of this compound relative to any impurities.

Q2: What are the potential process-related impurities I should look for in my synthesized this compound sample?

A2: Given that this compound is synthesized via the ring-opening of pulvinic acid dilactone (PAD) with an amino acid ester (L-leucine methyl ester), potential process-related impurities include:

  • Unreacted Starting Materials: Pulvinic acid dilactone and L-leucine methyl ester.

  • Byproducts of Incomplete Reactions: Intermediates of the ring-opening reaction.

  • Side-Products: Compounds formed from side reactions of the starting materials or intermediates under the reaction conditions.

Q3: What types of degradation products might be present in an this compound sample?

A3: Degradation products can form if the this compound sample is exposed to harsh conditions such as acid, base, oxidizing agents, or light. Forced degradation studies are recommended to identify potential degradants.[1][2][3][4] Common degradation pathways for similar molecules involve hydrolysis of the ester or amide bonds and oxidation of the pulvinic acid core.

Q4: What is a typical acceptance criterion for the purity of an this compound active pharmaceutical ingredient (API)?

A4: While specific acceptance criteria may vary depending on the intended use and regulatory requirements, a typical purity specification for an API is often ≥98.0% as determined by HPLC.[5] Individual impurities may have specific limits, often in the range of 0.1-0.5%.

Troubleshooting Guides

HPLC Analysis
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column contamination- Reduce sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a guard column and/or flush the column with a strong solvent.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature variations- Column degradation- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Replace the column if it has exceeded its lifetime.
Ghost Peaks - Contaminants in the mobile phase or injection solvent- Sample carryover from previous injections- Use high-purity solvents and filter the mobile phase.- Implement a robust needle wash protocol in the autosampler.
Mass Spectrometry (MS) Analysis
IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Intensity - Inappropriate ionization source settings- Sample concentration is too low or too high (ion suppression)- Clogged sample introduction pathway- Optimize ion source parameters (e.g., spray voltage, gas flow).- Prepare a dilution series of the sample to find the optimal concentration.- Clean the ion source and sample capillary.
Inaccurate Mass Measurement - Instrument not calibrated- Insufficient resolution- Perform a mass calibration using a suitable reference standard.- Ensure the instrument is operating at the appropriate resolution setting for accurate mass measurement.
NMR Spectroscopy Analysis
IssuePossible Cause(s)Suggested Solution(s)
Broad Peaks - Presence of paramagnetic impurities- High sample viscosity- Poor shimming- Treat the sample with a chelating agent or pass it through a short plug of silica.- Use a lower sample concentration.- Re-shim the instrument.
Presence of Water Peak - Incomplete drying of the NMR tube or solvent- Dry the NMR tube in an oven and use anhydrous deuterated solvent.- For water-sensitive samples, prepare them in a glovebox.
Unidentified Peaks - Residual solvent from synthesis or purification- Contamination from glassware or NMR tube cap- Cross-reference the chemical shifts with tables of common laboratory solvents.- Ensure all glassware is thoroughly cleaned and rinsed with the deuterated solvent before use.

Experimental Protocols

HPLC-UV Method for Purity Determination

This method is designed to separate this compound from its potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 30
    20 95
    25 95
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation

HRMS is used to confirm the elemental composition of the synthesized this compound and to identify any unknown impurities.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Infusion: The sample solution from the HPLC can be directly infused into the mass spectrometer, or an LC-MS analysis can be performed.

  • Data Analysis: The accurate mass of the molecular ion of this compound should be compared to its theoretical mass. The mass-to-charge ratios of any impurity peaks can be used to propose their elemental compositions.

NMR Spectroscopy for Structural Confirmation and Impurity Identification

NMR provides detailed structural information about this compound and any impurities present.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a clean, dry 5 mm NMR tube.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used for quantitative analysis (qNMR) if an internal standard is used.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to confirm the structure of this compound and to aid in the structure elucidation of any significant impurities.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Purity Validation cluster_results Results Synthesized_Sample Synthesized this compound Sample HPLC HPLC-UV Analysis (Purity Assessment) Synthesized_Sample->HPLC HRMS HRMS Analysis (Identity Confirmation) Synthesized_Sample->HRMS NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Sample->NMR Purity_Report Purity Report (≥98.0%) HPLC->Purity_Report Impurity_Profile Impurity Profile (<2.0%) HRMS->Impurity_Profile NMR->Impurity_Profile Certificate_of_Analysis Certificate of Analysis Purity_Report->Certificate_of_Analysis Impurity_Profile->Certificate_of_Analysis

Caption: Experimental workflow for this compound purity validation.

troubleshooting_flowchart cluster_hplc HPLC Issues cluster_ms MS Issues cluster_nmr NMR Issues start Purity Validation Issue hplc_issue Abnormal HPLC Chromatogram? start->hplc_issue peak_shape Check Peak Shape hplc_issue->peak_shape Yes ms_issue Incorrect Mass in MS? hplc_issue->ms_issue No retention_time Check Retention Time peak_shape->retention_time extra_peaks Investigate Extra Peaks retention_time->extra_peaks extra_peaks->ms_issue recalibrate Recalibrate MS ms_issue->recalibrate Yes nmr_issue Unexpected NMR Spectrum? ms_issue->nmr_issue No check_ionization Check Ionization Source recalibrate->check_ionization check_ionization->nmr_issue check_solvent Check Solvent/Contaminants nmr_issue->check_solvent Yes end Purity Validated nmr_issue->end No rerun_2d Run 2D NMR check_solvent->rerun_2d rerun_2d->end

Caption: Troubleshooting flowchart for this compound purity validation.

References

Technical Support Center: Optimizing Chromatography for Epanorin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of Epanorin, a secondary metabolite found in lichens.[1][2] The methodologies described are applicable to researchers, scientists, and professionals involved in natural product chemistry and drug development.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chromatographic purification of this compound and similar lichen metabolites.

General Chromatography Questions

Q1: What is the best type of chromatography for initial this compound purification from a crude extract?

A1: For initial, large-scale purification of a crude lichen extract, flash column chromatography using silica gel is a highly effective and economical starting point.[1][3] This technique is excellent for separating compounds based on polarity and can handle large sample loads.[4] A typical mobile phase involves a gradient of non-polar and polar solvents, such as hexane and ethyl acetate, with increasing polarity to elute compounds of interest.

Q2: How do I select the right solvents for my chromatography run?

A2: Solvent selection is critical for achieving good separation. The best approach is to first perform Thin-Layer Chromatography (TLC) with the crude extract using various solvent systems. Aim for a solvent system that provides good separation between the spot corresponding to this compound and other major impurities. The ideal system will give this compound an Rf (retention factor) value between 0.2 and 0.4. Common solvent systems for compounds like this compound include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

Q3: For high-purity this compound, which technique should I use after initial cleanup?

A3: Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method for obtaining high-purity this compound. A reversed-phase C18 column is typically effective. This technique offers superior resolution and is ideal for final polishing steps.

Troubleshooting Common HPLC & Flash Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks Sample degraded on the column; Incorrect mobile phase; Detector issue (e.g., lamp off, wrong wavelength).Confirm this compound stability on silica gel with a small test. Prepare fresh mobile phase and verify its composition. Ensure the detector is on and set to an optimal wavelength for this compound (check its UV spectrum).
Poor Peak Resolution / Overlapping Peaks Incorrect solvent system (mobile phase is too strong or too weak); Column overloading; Wrong column type.Optimize the mobile phase using TLC or analytical HPLC scouting runs. Reduce the amount of sample loaded onto the column. Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18 for HPLC).
Peak Tailing or Fronting Active sites on the stationary phase interacting with the analyte; Sample solvent is too strong; Column degradation.For HPLC, add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape. Dissolve the sample in a solvent weaker than or the same as the initial mobile phase. Replace the column if it is old or has been used extensively.
High Backpressure Blockage in the system (e.g., clogged column frit, tubing); Particulate matter from the sample; Mobile phase precipitation.Filter the sample and mobile phase through a 0.45 µm or 0.22 µm filter before use. Reverse-flush the column (disconnected from the detector) with a strong solvent. Check for blockages in tubing and fittings.
Irreproducible Retention Times Fluctuations in column temperature; Changes in mobile phase composition; Pump or gradient mixer malfunction.Use a column oven to maintain a stable temperature. Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed. Check the HPLC pump for leaks or air bubbles.

Section 2: Experimental Protocols & Methodologies

Protocol 1: Flash Chromatography for Initial Cleanup of this compound

This protocol outlines a general procedure for the initial purification of this compound from a crude acetone extract of lichen.

  • Preparation of Stationary Phase:

    • Select a glass column of appropriate size.

    • Create a slurry of silica gel (e.g., Merck 60 G) in the initial, non-polar solvent (e.g., 100% hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to facilitate packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude lichen extract in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • In a separate flask, adsorb the dissolved extract onto a small amount of silica gel (~1-2 times the weight of the crude extract).

    • Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent like 100% hexane.

    • Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate, in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

    • Apply gentle positive pressure to maintain a steady flow rate.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

    • Monitor the fractions by TLC to identify which ones contain this compound.

    • Combine the fractions that show a pure spot for this compound.

    • Evaporate the solvent from the combined fractions to yield partially purified this compound.

Protocol 2: Preparative HPLC for High-Purity this compound

This protocol is for the final purification step to achieve high-purity this compound.

  • System Preparation:

    • Column: Use a preparative reversed-phase C18 column (e.g., dimensions of 10 mm ID x 250 mm length).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid or acetic acid (volatile buffer).

    • Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% of the same acid.

    • Degassing: Degas both mobile phases thoroughly using an inline degasser or sonication.

    • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 80% A, 20% B) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the partially purified this compound from the flash chromatography step in a minimal volume of the initial mobile phase.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulates.

  • Chromatographic Run & Fraction Collection:

    • Inject the filtered sample onto the column.

    • Run a linear gradient program. An example gradient is shown in the table below.

    • Set the detector to monitor at a wavelength where this compound has strong absorbance.

    • Use an automated fraction collector to collect the peak corresponding to this compound.

  • Post-Run:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Evaporate the solvent from the pure fraction, typically using a rotary evaporator or lyophilizer, to obtain pure solid this compound.

Section 3: Data Presentation & Starting Conditions

Table 1: Recommended Starting Gradients for Preparative HPLC

These are suggested starting points for a C18 column. Optimization will be required based on your specific column and system.

Time (minutes)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% Acid)% Mobile Phase B (Acetonitrile + 0.1% Acid)
0.05.08020
5.05.08020
35.05.01090
40.05.01090
41.05.08020
50.05.08020

Section 4: Visual Workflow & Logic Diagrams

Diagram 1: General Purification Workflow

This diagram illustrates the overall process from crude lichen extract to purified this compound.

G This compound Purification Workflow A Crude Lichen Thalli B Acetone Extraction A->B C Crude Extract B->C D Flash Chromatography (Silica Gel, Hexane/EtOAc) C->D E Partially Purified Fractions D->E F TLC Analysis of Fractions E->F G Combine Purest Fractions F->G H Preparative HPLC (C18, H2O/ACN) G->H I High-Purity this compound Fraction H->I J Solvent Evaporation I->J K Pure this compound (>95%) J->K

Caption: Workflow from extraction to final purification of this compound.

Diagram 2: HPLC Troubleshooting Logic

This decision tree helps diagnose and solve common HPLC peak shape problems.

G HPLC Peak Problem Troubleshooting Start Poor Peak Shape Observed Tailing Is the Peak Tailing? Start->Tailing Fronting Is the Peak Fronting? Tailing->Fronting No Tailing_Cause1 Cause: Secondary Interactions (e.g., silanol activity) Tailing->Tailing_Cause1 Yes Tailing_Cause2 Cause: Column Overload Tailing->Tailing_Cause2 Yes Split Is the Peak Split? Fronting->Split No Fronting_Cause1 Cause: Sample Solvent Too Strong Fronting->Fronting_Cause1 Yes Fronting_Cause2 Cause: Column Overload Fronting->Fronting_Cause2 Yes Split_Cause1 Cause: Clogged Inlet Frit Split->Split_Cause1 Yes Split_Cause2 Cause: Column Bed Void/Channeling Split->Split_Cause2 Yes Split_Cause3 Cause: Sample solvent incompatible with mobile phase Split->Split_Cause3 Yes Tailing_Sol1 Solution: Add mobile phase modifier (e.g., 0.1% TFA) or use a lower pH Tailing_Cause1->Tailing_Sol1 Tailing_Sol2 Solution: Reduce injection volume or sample concentration Tailing_Cause2->Tailing_Sol2 Fronting_Sol1 Solution: Dissolve sample in initial mobile phase Fronting_Cause1->Fronting_Sol1 Fronting_Sol2 Solution: Reduce injection volume or sample concentration Fronting_Cause2->Fronting_Sol2 Split_Sol1 Solution: Reverse flush column or replace frit/column Split_Cause1->Split_Sol1 Split_Sol2 Solution: Replace column Split_Cause2->Split_Sol2 Split_Sol3 Solution: Dissolve sample in mobile phase Split_Cause3->Split_Sol3

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

References

Validation & Comparative

A Comparative Analysis of Epanorin and Rhizocarpic Acid in Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between potential therapeutic compounds is paramount. This guide provides a detailed comparison of the antitumor activities of two lichen-derived secondary metabolites: epanorin and rhizocarpic acid. The information is supported by available experimental data, detailed methodologies, and in silico predictions to offer a comprehensive overview.

At a Glance: this compound vs. Rhizocarpic Acid

FeatureThis compoundRhizocarpic Acid
Primary Source Acarospora lichen speciesRhizocarpon geographicum and other lichens
Chemical Class Pulvinic acid derivativePulvinic acid derivative
Antitumor Activity Demonstrated antiproliferative activity against breast cancer (MCF-7) and murine myeloma (NS-1) cell lines.Demonstrated selective antitumor activity against a murine myeloma (NS-1) cell line.
Mechanism of Action Induces G0/G1 cell cycle arrest in MCF-7 cells; does not induce apoptosis.The precise mechanism of antitumor action is not yet fully elucidated.
Potency Shows antitumor activity, but appears less potent than rhizocarpic acid in a direct comparison against the NS-1 cell line.Possesses modest but selective antitumor activity, with greater potency than this compound against the NS-1 cell line[1][2].

Quantitative Data on Antitumor Activity

The following table summarizes the available quantitative data on the antitumor activity of this compound and rhizocarpic acid.

CompoundCell LineAssayMeasurementValueReference
This compound MCF-7 (Human Breast Adenocarcinoma)Sulforhodamine B (SRB)Inhibition (%) at 98 µM~80%[3]
NS-1 (Murine Myeloma)Not SpecifiedMIC50 µg/mL[1][2]
Rhizocarpic Acid NS-1 (Murine Myeloma)Not SpecifiedMIC3.1 µg/mL

Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits the visible growth of a cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until cells adhere and are in a logarithmic growth phase.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The percentage of growth inhibition is calculated relative to the untreated control cells.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is utilized to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Harvest cells after treatment with the test compound and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

TUNEL Assay for Apoptosis Detection

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Fixation and Permeabilization: Fix cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

  • TdT Labeling Reaction: Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT catalyzes the addition of these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If a directly fluorescently labeled dUTP is used, the signal can be visualized directly. For indirect methods, a secondary detection step is required, such as the addition of a fluorescently labeled antibody that recognizes the incorporated hapten (e.g., anti-BrdU antibody).

  • Microscopy: Visualize the cells using a fluorescence microscope. The presence of a fluorescent signal in the nucleus indicates DNA fragmentation and apoptosis.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways through which this compound and rhizocarpic acid exert their antitumor effects are still under investigation. However, based on the available data and in silico analyses, some potential mechanisms can be proposed.

This compound: Induction of Cell Cycle Arrest

Experimental evidence demonstrates that this compound inhibits the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. This suggests that this compound may interfere with the molecular machinery that governs the transition from the G1 to the S phase of the cell cycle. Key regulators of this transition include cyclin-dependent kinases (CDKs) and their associated cyclins (e.g., CDK4/6-Cyclin D and CDK2-Cyclin E). It is plausible that this compound directly or indirectly inhibits the activity of these complexes, leading to the observed cell cycle arrest. Notably, this compound does not appear to induce apoptosis in MCF-7 cells, as evidenced by the lack of DNA fragmentation in TUNEL assays.

Epanorin_Mechanism This compound This compound CellCycle Cell Cycle Progression (G1 to S phase) This compound->CellCycle Inhibits Proliferation Cancer Cell Proliferation CellCycle->Proliferation Leads to

Proposed mechanism of this compound's antiproliferative effect.
Rhizocarpic Acid: A Putative Protein-Mediated Action

While the specific signaling pathways affected by rhizocarpic acid remain to be elucidated, the significant difference in potency between rhizocarpic acid and its enantiomer against the NS-1 cell line suggests a specific, protein-mediated mode of action. This stereospecificity points towards an interaction with a particular protein target, such as an enzyme or a receptor, rather than a non-specific cytotoxic effect. Molecular docking studies have suggested that rhizocarpic acid may interact with various proteins, but experimental validation is required to confirm these predictions.

Rhizocarpic_Acid_Workflow cluster_0 Initial Observation cluster_1 Experimental Outcome cluster_2 Hypothesis RhizocarpicAcid Rhizocarpic Acid NS1 NS-1 Murine Myeloma Cells RhizocarpicAcid->NS1 Enantiomer ent-Rhizocarpic Acid Enantiomer->NS1 HighPotency High Potency (MIC = 3.1 µg/mL) NS1->HighPotency Rhizocarpic Acid LowPotency Low Potency (MIC = 50 µg/mL) NS1->LowPotency Enantiomer ProteinTarget Specific Protein Target (e.g., Enzyme, Receptor) HighPotency->ProteinTarget Suggests LowPotency->ProteinTarget Suggests

Logical workflow for the hypothesized mechanism of rhizocarpic acid.

Conclusion and Future Directions

Both this compound and rhizocarpic acid, secondary metabolites derived from lichens, exhibit promising antitumor properties. Current evidence suggests that rhizocarpic acid is a more potent, selective antitumor agent than this compound against the tested murine myeloma cell line. This compound, on the other hand, has been shown to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest without causing apoptosis.

Further research is warranted to fully elucidate the therapeutic potential of these compounds. Key areas for future investigation include:

  • Broad-Spectrum Antitumor Screening: Evaluating the cytotoxic activity of rhizocarpic acid against a wider panel of human cancer cell lines, including MCF-7, to allow for a more direct comparison with this compound.

  • Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by both this compound and rhizocarpic acid to understand their mechanisms of antitumor activity.

  • In Vivo Efficacy: Assessing the in vivo antitumor efficacy and safety profiles of both compounds in preclinical animal models.

A deeper understanding of the structure-activity relationships and molecular mechanisms of these lichen-derived compounds will be instrumental in the development of novel and effective anticancer therapies.

References

Comparing the biological activity of Epanorin and its enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activities of Epanorin and its Enantiomer

This guide provides a detailed comparison of the biological activities of the lichen-derived natural product this compound and its synthetic enantiomer, ent-Epanorin. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of their differential effects supported by experimental data.

Introduction

This compound is a secondary metabolite found in certain species of lichens, such as Acarospora schleicheri.[1] Like many natural products, its biological activity can be stereospecific. The comparison between the naturally occurring enantiomer and its synthetic counterpart is crucial for understanding its mechanism of action and potential therapeutic applications. Recent studies have synthesized ent-Epanorin and evaluated the biological activities of both enantiomers against a range of cell types, including bacteria, protists, and cancer cell lines.[2][3]

Comparative Biological Activity

The primary comparative data for this compound and its enantiomer comes from a study that assessed their growth inhibitory activity against various microorganisms and a mammalian tumor cell line.[2][3] Additionally, the antiproliferative and cell cycle effects of this compound on a breast cancer cell line have been investigated.

Data Summary

The quantitative data on the bioactivity of this compound and ent-Epanorin are summarized in the table below.

Organism/Cell Line Bioassay This compound (3) ent-Epanorin (ent-3) Reference
Bacillus subtilisMinimum Inhibitory Concentration (MIC)>100 µg/mL50 µg/mL
NS-1 (murine myeloma)Minimum Inhibitory Concentration (MIC)50 µg/mL50 µg/mL
Giardia duodenalisGrowth InhibitionLess potentMore potent
MCF-7 (human breast adenocarcinoma)Inhibition of ProliferationYes (Induces G0/G1 cell cycle arrest)Not Reported

Key Observations:

  • ent-Epanorin displays weak antibacterial activity against Bacillus subtilis, whereas this compound is inactive.

  • Both enantiomers show moderate activity against the NS-1 murine myeloma cell line with the same MIC value.

  • Against the protist Giardia duodenalis, ent-Epanorin was found to be more potent than the naturally occurring this compound.

  • This compound has been shown to inhibit the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest in the G0/G1 phase. The activity of its enantiomer was not reported in this study.

Experimental Protocols

Synthesis of this compound and ent-Epanorin

This compound and its enantiomer were synthesized by the ring-opening of pulvinic acid dilactone (PAD). This method is suggested to be potentially biomimetic.

Growth Inhibitory Assays

Cell Lines and Microorganisms:

  • Bacteria: Bacillus subtilis

  • Mammalian Tumor Cell Line: NS-1 (murine myeloma)

  • Protist: Giardia duodenalis

Methodology: The compounds were assessed for their growth inhibitory activity. The minimum inhibitory concentration (MIC) was determined for the bacterial and tumor cell lines. For the protist, a qualitative comparison of potency was reported.

Antiproliferative and Cell Cycle Analysis (MCF-7 cells)

Cell Line:

  • MCF-7 (human breast adenocarcinoma)

Proliferation Assay:

  • MCF-7 cells were exposed to increasing concentrations of this compound.

  • Cell proliferation was assessed using the sulforhodamine-B (SRB) assay.

Cell Cycle Analysis:

  • MCF-7 cells treated with this compound were analyzed by flow cytometry to determine the cell cycle distribution.

DNA Fragmentation Assay:

  • The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was used to assess DNA fragmentation, an indicator of apoptosis. This compound did not induce DNA fragmentation.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflow for assessing the antiproliferative effects of this compound and the proposed mechanism of action in MCF-7 cells.

G cluster_workflow Experimental Workflow for Antiproliferative Activity MCF7 MCF-7 Cells Epanorin_treatment Treat with this compound MCF7->Epanorin_treatment SRB_assay Sulforhodamine-B (SRB) Assay Epanorin_treatment->SRB_assay Flow_cytometry Flow Cytometry Epanorin_treatment->Flow_cytometry TUNEL_assay TUNEL Assay Epanorin_treatment->TUNEL_assay Proliferation_inhibition Inhibition of Proliferation SRB_assay->Proliferation_inhibition Cell_cycle_arrest G0/G1 Cell Cycle Arrest Flow_cytometry->Cell_cycle_arrest No_apoptosis No DNA Fragmentation TUNEL_assay->No_apoptosis

Caption: Workflow for evaluating this compound's effect on MCF-7 cells.

G cluster_pathway Proposed Mechanism of this compound in MCF-7 Cells This compound This compound Cell_Cycle_Machinery Cell Cycle Progression Machinery This compound->Cell_Cycle_Machinery Inhibits G0_G1_Arrest G0/G1 Phase Arrest Cell_Cycle_Machinery->G0_G1_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation G0_G1_Arrest->Proliferation_Inhibition

Caption: this compound's proposed mechanism in MCF-7 cancer cells.

Conclusion

The comparison between this compound and its enantiomer reveals stereospecific differences in their biological activities. Notably, ent-Epanorin exhibits antibacterial and enhanced antiprotozoal activity compared to the natural form. In contrast, their activity against the NS-1 cancer cell line appears to be non-stereospecific. The antiproliferative effects of this compound on MCF-7 breast cancer cells, characterized by G0/G1 cell cycle arrest without inducing apoptosis, highlight a potential avenue for further investigation into its anticancer properties. Future studies should aim to evaluate the activity of ent-Epanorin on MCF-7 cells to determine if this effect is also stereospecific and to further elucidate the molecular targets of these compounds.

References

Epanorin's Antiproliferative Efficacy: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide on the antiproliferative effects of Epanorin, a secondary metabolite derived from lichens. This guide provides a detailed analysis of this compound's performance against various cancer cell lines and compares its efficacy with other known antiproliferative agents. The data presented is supported by detailed experimental protocols and visual diagrams of the implicated biological pathways.

This compound has demonstrated significant antiproliferative activity, primarily investigated in the MCF-7 human breast cancer cell line. Studies show that this compound induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1][2] Its efficacy has also been noted in meningioma cells, although to a lesser extent than in breast cancer cells.[2] Furthermore, a recent study has explored its activity against the NS-1 murine myeloma cell line, broadening the scope of its potential therapeutic applications.[3] In contrast, this compound exhibits markedly lower cytotoxicity in normal human fibroblasts and the non-transformed HEK-293 cell line, suggesting a degree of selectivity for cancer cells.[1]

This guide offers a comparative perspective by juxtaposing this compound's effects with those of other compounds, such as the well-established chemotherapy agent Tamoxifen, and other natural compounds like Noscapine and Piperine, in the MCF-7 cell line. The data is presented in a clear, tabular format to facilitate straightforward comparison of antiproliferative activity.

Comparative Antiproliferative Activity

The following table summarizes the antiproliferative effects of this compound and selected alternative compounds on the MCF-7 breast cancer cell line and other relevant cell lines.

CompoundCell LineKey Antiproliferative EffectIC50 / Effective ConcentrationCitation(s)
This compound MCF-7 Induces G0/G1 cell cycle arrest ~80% inhibition at 50 µM
MeningiomaInhibits proliferation~40% inhibition at 50 µM
NS-1 (murine myeloma)Modest antitumor activityPotency less than rhizocarpic acid
HEK-293 (non-transformed)Low cytotoxicity~20% inhibition at 50 µM
Human FibroblastsLow cytotoxicity~20% inhibition at 50 µM
TamoxifenMCF-7Induces G0/G1 cell cycle arrestIC50 of 40 µM
NoscapineMCF-7Inhibits proliferationIC50 of 29 µM
Piperine (in combination with Tamoxifen)MCF-7Enhanced cell inhibitory activityIC50 of 32.5 µg/ml (combination)

Experimental Protocols

The key experiments cited in the studies on this compound's antiproliferative effects are detailed below.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound or the comparative compound and incubate for 48-72 hours.

  • Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Remove the TCA and wash the plates five times with tap water. Air dry the plates.

  • Staining: Add Sulforhodamine B (SRB) solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add Tris-base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to analyze the distribution of cells in the different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.

  • Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.

  • Cell Preparation: Grow cells on coverslips or slides and treat with the test compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber.

  • Washing: Wash the cells with PBS.

  • Microscopy: Mount the coverslips with a mounting medium containing DAPI (to stain the nuclei) and visualize under a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for assessing antiproliferative effects and the cell cycle pathway affected by this compound.

experimental_workflow Experimental Workflow for Antiproliferative Assays cell_culture Cell Culture (e.g., MCF-7) treatment Treatment with this compound or Alternative Compound cell_culture->treatment proliferation_assay Cell Proliferation Assay (Sulforhodamine B) treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (TUNEL) treatment->apoptosis_assay data_analysis Data Analysis and Comparison proliferation_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for evaluating the antiproliferative effects of this compound.

cell_cycle_pathway This compound's Effect on the G1/S Cell Cycle Checkpoint cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase G1 G1 Phase (Cell Growth) G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G1_S_checkpoint->S Progression Arrest Cell Cycle Arrest G1_S_checkpoint->Arrest Inhibition by this compound G2_M G2/M Phase S->G2_M This compound This compound This compound->G1_S_checkpoint

Caption: this compound induces G0/G1 phase cell cycle arrest.

References

Epanorin's Anticancer Efficacy: A Comparative Analysis Against Other Lichen-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals the standing of epanorin, a secondary metabolite from lichens of the Acarospora species, in comparison to other well-known lichen-derived compounds, namely usnic acid and atranorin. This guide synthesizes available data on their antiproliferative effects, focusing on the human breast adenocarcinoma cell line MCF-7, to provide an objective performance benchmark for researchers, scientists, and drug development professionals.

Comparative Anticancer Efficacy

This compound has demonstrated notable antiproliferative activity against MCF-7 breast cancer cells.[1][2] Its efficacy, when benchmarked against usnic acid and atranorin, positions it as a compound of significant interest for further oncological research. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against the MCF-7 cell line, providing a quantitative comparison of their cytotoxic potential.

CompoundCell LineIC50 Value (µM)Assay Method
This compound MCF-7Not explicitly defined in sources, but demonstrated significant inhibitionSulforhodamine B (SRB) Assay
Atranorin MCF-77.55 ± 1.2Not specified, likely MTT or similar viability assay
Usnic Acid MCF-7~10 - 18.9MTT Assay

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The data presented is a synthesis of reported values for comparative purposes.[3][4][5]

Mechanistic Differences in Cell Growth Inhibition

The investigated lichen compounds employ distinct mechanisms to exert their anticancer effects. This compound induces cell cycle arrest in the G0/G1 phase, effectively halting the proliferation of cancer cells without necessarily inducing cell death through DNA fragmentation. In contrast, both usnic acid and atranorin are known to induce apoptosis, or programmed cell death. Their pro-apoptotic activity is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspase-3.

The following diagram illustrates the distinct signaling pathways targeted by these lichen-derived compounds in cancer cells.

G cluster_this compound This compound Pathway cluster_usnic_atranorin Usnic Acid & Atranorin Pathway This compound This compound G0G1 G0/G1 Phase Cell Cycle Arrest This compound->G0G1 ProlifInhibit Inhibition of Proliferation G0G1->ProlifInhibit Compounds Usnic Acid Atranorin Mito Mitochondrial Stress Compounds->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Distinct anticancer mechanisms of lichen compounds.

Experimental Protocols

The data presented in this guide are based on established in vitro cytotoxicity assays. The methodologies for these key experiments are detailed below to ensure reproducibility and aid in the design of future studies.

Sulforhodamine B (SRB) Assay (for this compound)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed MCF-7 cells in 96-well microtiter plates at an appropriate density and incubate until they adhere and reach the desired confluence.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound and incubate for a predetermined period (e.g., 48-72 hours).

  • Cell Fixation: Discard the culture medium and fix the adherent cells by gently adding 50-100 μL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.

  • Staining: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air-dry completely. Add 50-100 μL of 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: After staining, quickly wash the plates four times with 1% (vol/vol) acetic acid to remove any unbound dye.

  • Solubilization and Measurement: Allow the plates to air-dry. Add 100-200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for at least 10 minutes.

  • Data Acquisition: Measure the optical density (OD) of each well at a wavelength of approximately 510-540 nm using a microplate reader. The OD is directly proportional to the cell number.

MTT Assay (for Usnic Acid and Atranorin)

The MTT assay is another colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed MCF-7 cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of usnic acid or atranorin and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm. The intensity of the purple color is indicative of the number of viable cells.

Conclusion

This compound presents a compelling profile as an antiproliferative agent, distinguished by its mechanism of inducing cell cycle arrest. While direct, side-by-side comparative studies are limited, existing data suggests its efficacy is within a similar range to other potent lichen-derived compounds like usnic acid and atranorin when tested against the MCF-7 breast cancer cell line. The differing mechanisms of action—cell cycle arrest for this compound versus apoptosis for usnic acid and atranorin—suggest that these compounds may offer different therapeutic strategies or potential for synergistic applications in cancer treatment. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Epanorin's Mechanism of Action: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison with Alternative G0/G1 Cell Cycle Inhibitors in Breast Cancer Models

This guide provides a detailed comparison of Epanorin, a lichen-derived secondary metabolite, with established therapeutic agents that target the G0/G1 phase of the cell cycle. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's mechanism of action, supported by experimental data and detailed protocols, to facilitate its evaluation as a potential antineoplastic agent.

Introduction to this compound

This compound is a secondary metabolite produced by lichens of the Acarospora species.[1] Recent studies have highlighted its antiproliferative effects, particularly against the MCF-7 breast cancer cell line.[1][2][3][4] The primary mechanism of action identified for this compound is the induction of cell cycle arrest at the G0/G1 checkpoint, thereby inhibiting cancer cell proliferation. Notably, this action appears to be independent of DNA fragmentation and apoptosis, suggesting a distinct cytostatic effect.

Comparative Performance Data

This section presents a quantitative comparison of this compound with Tamoxifen and a class of targeted therapies, CDK4/6 inhibitors, all of which are known to induce G0/G1 cell cycle arrest in MCF-7 cells.

Compound/DrugTarget/MechanismIC50 / Effective Concentration (MCF-7 cells)Cell Cycle Arrest (G0/G1 Phase)Apoptosis InductionMutagenicity
This compound Unknown, potential kinase inhibitor~28 µM (concentration with highest inhibition)86% of cells in G0/G1No significant DNA fragmentation observedNon-mutagenic
Tamoxifen Selective Estrogen Receptor Modulator (SERM)0.39 µM - 10.045 µM79% of cells in G0/G1Can induce apoptosisNon-mutagenic
Palbociclib CDK4/6 Inhibitor148 nM - 49 µMInduces G1 arrestCan induce senescence and apoptosisNot applicable
Ribociclib CDK4/6 Inhibitor4 µM - 20 µMIncreases percentage of cells in G1 phaseCan induce apoptosisNot applicable
Abemaciclib CDK4/6 InhibitorEC50 (proliferation) = 0.178 µMInduces G1 arrestInduces apoptosisNot applicable

Mechanism of Action: A Visualized Comparison

The following diagrams illustrate the signaling pathways affected by this compound and its comparators, providing a clear visual representation of their mechanisms of action at the cellular level.

G0_G1_Checkpoint_Control cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_nucleus Nucleus Mitogens Mitogens Receptor Growth Factor Receptor Mitogens->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Upregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CyclinD_CDK46 Upregulates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes CyclinE_CDK2->Rb Hyper-phosphorylates (inactivates)

Figure 1. Simplified G0/G1 to S phase transition signaling pathway.

Epanorin_MoA cluster_cell_cycle Cell Cycle This compound This compound Unknown_Target Unknown Target (Potential Kinase) This compound->Unknown_Target Inhibits G0_G1_Phase G0/G1 Phase Unknown_Target->G0_G1_Phase S_Phase S Phase G0_G1_Phase->S_Phase Progression Blocked Cell_Proliferation Cell Proliferation S_Phase->Cell_Proliferation

Figure 2. Proposed mechanism of action for this compound.

Alternatives_MoA cluster_tamoxifen Tamoxifen cluster_cdk46i CDK4/6 Inhibitors Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Antagonizes Gene_Transcription Estrogen-Responsive Gene Transcription ER->Gene_Transcription Inhibits Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation CDK46_Inhibitors Palbociclib Ribociclib Abemaciclib CyclinD_CDK46 Cyclin D / CDK4/6 CDK46_Inhibitors->CyclinD_CDK46 Inhibits Rb_Phosphorylation Rb Phosphorylation CyclinD_CDK46->Rb_Phosphorylation Blocks Rb_Phosphorylation->Cell_Proliferation

Figure 3. Mechanisms of action for Tamoxifen and CDK4/6 inhibitors.

Detailed Experimental Protocols

The following are summarized protocols for the key assays used to characterize the activity of this compound and its comparators.

Sulforhodamine B (SRB) Cell Proliferation Assay

This assay measures cell density by staining total cellular protein with sulforhodamine B.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates four to five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

SRB_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound A->B C 3. Incubate B->C D 4. Fix with TCA C->D E 5. Wash & Dry D->E F 6. Stain with SRB E->F G 7. Wash & Dry F->G H 8. Solubilize Dye G->H I 9. Read Absorbance (510 nm) H->I

Figure 4. Workflow for the Sulforhodamine B (SRB) assay.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Protocol:

  • Cell Harvest: Harvest cells and create a single-cell suspension.

  • Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

  • Propidium Iodide (PI) Staining: Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Sample Preparation and Fixation: Fix cells or tissue sections with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the fixed samples with Triton X-100 or Proteinase K.

  • TdT Labeling Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Visualize the incorporated label using fluorescence microscopy. For indirect methods, use a fluorescently labeled antibody against the incorporated label (e.g., anti-BrdU antibody).

  • Controls: Include a positive control (pre-treatment with DNase I to induce DNA fragmentation) and a negative control (omitting the TdT enzyme).

Ames Test (Salmonella typhimurium Reverse Mutation Assay)

This assay assesses the mutagenic potential of a chemical compound.

Protocol:

  • Bacterial Strains: Use several histidine-deficient (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535, TA1537).

  • Metabolic Activation (Optional): To test for mutagens that require metabolic activation, include a liver extract (S9 fraction).

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and (if applicable) the S9 mix in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to his⁺ and can now grow on the histidine-deficient medium). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Conclusion

This compound demonstrates a clear antiproliferative effect on MCF-7 breast cancer cells by inducing G0/G1 cell cycle arrest. This mechanism is comparable to that of Tamoxifen and CDK4/6 inhibitors, positioning this compound as a compound of interest for further investigation in cancer therapy. Its non-mutagenic nature and distinct mechanism, which does not rely on apoptosis induction in caspase-3 deficient MCF-7 cells, suggest a favorable safety profile and a potentially novel therapeutic avenue. Future research should focus on elucidating the specific molecular targets of this compound to fully understand its signaling pathway and to optimize its potential as an antineoplastic agent.

References

A Comparative Analysis of Epanorin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of extraction methods for Epanorin, a secondary metabolite derived from lichens of the Acarospora species. This compound has garnered interest for its potential biological activities, including the inhibition of cancer cell proliferation.[1] This document outlines a detailed protocol for a documented extraction method and discusses alternative approaches based on general practices for isolating lichen secondary metabolites. Experimental data from related compounds are presented to offer insights into the potential efficiencies of different techniques.

Introduction to this compound

This compound is a naturally occurring compound with the chemical formula C₂₅H₂₅NO₆ and a molecular weight of 435.476 g·mol⁻¹. It is classified as a secondary metabolite produced by lichens, particularly within the Acarospora genus. Research has highlighted its potential as an antiproliferative agent against MCF-7 breast cancer cells, suggesting its value in oncological drug development.

Established Extraction Protocol: Acetone Maceration

A documented method for the extraction of this compound from the lichen Acarospora schleicheri involves successive maceration with acetone at room temperature. This method has been successfully used to isolate this compound for biological activity studies.[1]

Experimental Protocol
  • Sample Preparation: The lichen thalli are cleaned, washed with distilled water, and dried at 60°C to remove moisture and surface contaminants.

  • Extraction: The dried lichen material is subjected to two sequential extractions with acetone at room temperature (approximately 20-22°C). The first extraction is carried out for 48 hours, followed by a second 24-hour extraction.[1]

  • Purification: The resulting crude extract is concentrated and then purified using column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate with increasing polarity is employed to separate this compound from other metabolites.[1]

  • Monitoring: The fractions from the column are monitored by thin-layer chromatography (TLC) to identify and combine the fractions containing pure this compound.[1]

Comparative Analysis of Potential Extraction Methods

While a specific comparative study on this compound extraction methods is not currently available in the scientific literature, we can extrapolate from general lichen metabolite extraction studies to evaluate potential alternatives to acetone maceration. The following table summarizes these methods and provides comparative data based on the extraction of other lichen compounds, which may serve as a proxy for evaluating their potential application to this compound extraction.

Extraction Method General Principle Potential Advantages for this compound Extraction Potential Disadvantages for this compound Extraction Solvent Consumption Relative Yield (based on other lichen acids) Relative Purity (pre-purification)
Acetone Maceration Soaking the lichen material in acetone at room temperature for an extended period.Simple, requires minimal specialized equipment, proven for this compound.Time-consuming, may have lower efficiency than more advanced methods.HighModerateModerate
Accelerated Solvent Extraction (ASE) Extraction with solvents at elevated temperatures and pressures.Faster extraction times, reduced solvent consumption, potentially higher yields.Requires specialized equipment, potential for degradation of thermolabile compounds.Low to ModerateHighHigh
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Increased extraction efficiency, reduced extraction time and temperature.May require optimization to avoid compound degradation, requires specific equipment.ModerateHighModerate to High
Soxhlet Extraction Continuous extraction with a cycling solvent.Thorough extraction, suitable for compounds with low solubility.Time-consuming, requires large volumes of solvent, potential for thermal degradation.Very HighHighModerate

Note: The relative yield and purity are estimations based on studies of other lichen secondary metabolites and may not directly reflect the results for this compound. Experimental validation is required for a definitive comparison.

Experimental Workflows and Biosynthesis

To visualize the processes involved in this compound isolation and its natural formation, the following diagrams are provided.

Epanorin_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis Lichen Lichen (Acarospora sp.) Clean Cleaning & Washing Lichen->Clean Dry Drying (60°C) Clean->Dry Extraction Acetone Maceration (48h + 24h) Dry->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude this compound Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) Crude_Extract->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Pure_this compound Pure this compound TLC->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Epanorin_Biosynthesis_Pathway Shikimic_Acid Shikimic Acid Pathway Phenylpyruvic_Acid Phenylpyruvic Acid Shikimic_Acid->Phenylpyruvic_Acid biosynthesis Pulvinic_Acid Pulvinic Acid Phenylpyruvic_Acid->Pulvinic_Acid biosynthesis PAD Pulvinic Acid Dilactone (PAD) Pulvinic_Acid->PAD This compound This compound PAD->this compound Leucine_Ester L-Leucine Methyl Ester Leucine_Ester->this compound

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The established method for this compound extraction via acetone maceration is straightforward and effective, though potentially less efficient than modern techniques like ASE and UAE. While direct comparative data for this compound is lacking, insights from the broader field of lichen chemistry suggest that these alternative methods could offer significant improvements in terms of speed and solvent usage. Further research is warranted to optimize the extraction of this compound, which may facilitate its broader investigation and potential development as a therapeutic agent. The biosynthesis of this compound is understood to originate from the shikimic acid pathway, aligning it with other pulvinic acid derivatives.

References

Unveiling the Preclinical Anticancer Potential of Epanorin: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the lichen-derived compound Epanorin with a standard-of-care chemotherapy, Doxorubicin, providing a data-driven perspective for researchers and drug development professionals in oncology.

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. This compound, a secondary metabolite derived from lichens, has recently emerged as a molecule of interest due to its demonstrated antiproliferative effects in vitro. This guide provides a comprehensive comparison of the anticancer potential of this compound with Doxorubicin, a widely used chemotherapeutic agent, to contextualize its preclinical standing and future research directions.

In Vitro Anticancer Activity of this compound

Recent studies have highlighted the inhibitory effects of this compound on the proliferation of human breast cancer cells. The primary evidence for its anticancer potential comes from in vitro assays using the MCF-7 breast cancer cell line.

Summary of In Vitro Efficacy:

CompoundCell LineIC50 ValueKey In Vitro EffectsReference
This compoundMCF-7Not explicitly stated, but showed ~80% inhibition at 28 µMInduces cell cycle arrest at the G0/G1 phase[1]
DoxorubicinMCF-7Not explicitly stated in provided resultsStandard cytotoxic agent, induces apoptosis[2]

Experimental Protocol: In Vitro Proliferation Assay for this compound

The antiproliferative activity of this compound was evaluated using a sulforhodamine-B (SRB) assay. MCF-7 cells were seeded in 96-well plates and exposed to increasing concentrations of this compound. Following a specified incubation period, the cells were fixed, and the total protein content was stained with SRB. The absorbance was then measured to determine the extent of cell proliferation inhibition.[3]

G cluster_workflow Experimental Workflow: In Vitro Proliferation Assay start Seed MCF-7 cells in 96-well plates treatment Expose cells to varying concentrations of this compound start->treatment incubation Incubate for a defined period treatment->incubation fixation Fix cells with trichloroacetic acid incubation->fixation staining Stain with Sulforhodamine-B fixation->staining measurement Measure absorbance to quantify cell proliferation staining->measurement G cluster_workflow Experimental Workflow: In Vivo Xenograft Model start Implant human cancer cells into immunocompromised mice tumor_growth Allow tumors to establish start->tumor_growth treatment Administer test compound or vehicle control tumor_growth->treatment monitoring Monitor tumor volume and animal health treatment->monitoring endpoint Endpoint analysis: tumor weight, histology, etc. monitoring->endpoint G cluster_this compound This compound Signaling cluster_doxorubicin Doxorubicin Signaling This compound This compound Cell_Cycle_Machinery Cell_Cycle_Machinery This compound->Cell_Cycle_Machinery Inhibits G0_G1_Arrest G0_G1_Arrest Cell_Cycle_Machinery->G0_G1_Arrest Leads to Inhibition_of_Proliferation Inhibition_of_Proliferation G0_G1_Arrest->Inhibition_of_Proliferation Results in Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibits DNA_Damage DNA_Damage Topoisomerase_II->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Cell_Death Cell_Death Apoptosis->Cell_Death Results in

References

Epanorin's Cytotoxicity Profile: A Comparative Analysis with Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Epanorin, a novel secondary metabolite derived from lichens, against standard chemotherapeutic agents. The information is compiled from recent scientific literature to aid in the evaluation of this compound's potential as an anticancer agent.

Executive Summary

This compound has demonstrated selective antiproliferative activity against the MCF-7 breast cancer cell line while exhibiting low cytotoxicity in normal cell lines[1][2]. It is understood to induce cell cycle arrest at the G0/G1 phase[1][2]. While a specific IC50 value for this compound in cancer cell lines has not been explicitly reported in the primary literature, this guide provides available quantitative data for standard chemotherapeutics to serve as a benchmark for ongoing and future research.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for common chemotherapeutic drugs across various cancer cell lines. This data provides a quantitative context for evaluating the potency of novel compounds like this compound.

DrugCell LineIC50 (µM)
Doxorubicin T47D (Breast Cancer)0.202
MDA-MB-231 (Breast Cancer)Not explicitly stated, but cytotoxic effects observed
Paclitaxel T47D (Breast Cancer)1.577
MDA-MB-231 (Breast Cancer)Cytotoxic at 50 µM
Cisplatin A549 (Lung Cancer)Data available but not specified in the provided results
Various Cancer Cell LinesSelectivity Index > 10 in some cases

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental procedures relevant to cytotoxicity studies, the following diagrams are provided.

Epanorin_Mechanism This compound's Proposed Mechanism of Action This compound This compound MCF7 MCF-7 Breast Cancer Cell This compound->MCF7 G0G1_Arrest G0/G1 Phase Cell Cycle Arrest MCF7->G0G1_Arrest Induces Proliferation_Inhibition Inhibition of Proliferation G0G1_Arrest->Proliferation_Inhibition Leads to

Caption: Proposed signaling pathway of this compound in MCF-7 breast cancer cells.

Cytotoxicity_Workflow General Cytotoxicity Assay Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in Microplate Cell_Culture->Cell_Seeding Drug_Addition 3. Add this compound or Chemotherapeutic Agent Cell_Seeding->Drug_Addition Incubation 4. Incubate for a Defined Period Drug_Addition->Incubation Assay_Reagent 5. Add Cytotoxicity Assay Reagent (e.g., MTT, SRB) Incubation->Assay_Reagent Reading 6. Measure Absorbance/Fluorescence Assay_Reagent->Reading IC50_Calculation 7. Calculate IC50 Value Reading->IC50_Calculation

Caption: A generalized workflow for determining the cytotoxicity of a compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common cytotoxicity assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content. This method was utilized in the key study on this compound's antiproliferative effects[1].

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% Acetic acid

Procedure:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at the desired density and allow them to attach overnight.

  • Drug Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the optical density (OD) at 510 nm using a microplate reader.

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • DMSO or Solubilization buffer (e.g., a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and incubate overnight.

  • Drug Treatment: Treat cells with various concentrations of the test compound and incubate for the desired duration.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

Conclusion

This compound presents an interesting profile with selective activity against breast cancer cells and minimal impact on normal cells, a desirable characteristic for a potential therapeutic agent. While direct quantitative comparison of its cytotoxicity with standard chemotherapeutics is currently limited by the lack of a reported IC50 value, the provided data and protocols offer a solid foundation for researchers to conduct further investigations into its anticancer potential. Future studies establishing a definitive IC50 for this compound in a panel of cancer cell lines will be critical for a more comprehensive comparative analysis.

References

A Comparative Analysis of Synthetic Versus Natural Epanorin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of synthetic and natural Epanorin, a lichen secondary metabolite with recognized biological activity. Drawing from published research, this document outlines the key differences and similarities in their synthesis, extraction, and biological effects, supported by experimental data and protocols. This objective analysis aims to inform researchers, scientists, and drug development professionals on the current state of this compound research.

Chemical Properties and Characterization

This compound, with the molecular formula C25H25NO6, is a yellow, solid shikimic acid-derived metabolite.[1][2] Both natural and synthetic this compound have been characterized using spectroscopic methods, including 1H and 13C NMR, and their structures confirmed by X-ray crystallography.[3][4][5] The melting point of natural this compound has been reported as 134.5 °C, while synthetic this compound has a reported melting point of 162–163 °C.

Table 1: Physicochemical Properties of Natural and Synthetic this compound

PropertyNatural this compoundSynthetic this compound
Molecular FormulaC25H25NO6C25H25NO6
Molar Mass435.476 g·mol−1435.476 g·mol−1
AppearanceYellow solidBright yellow solid
Melting Point134.5 °C162–163 °C
Key NMR Signals (1H NMR, CDCl3)δ 15.7 (1H, s, OH), 8.2 (1H, d, NH), 7.6-7.3 (10H, m, Ar-H), 4.9 (1H, m, NHCH), 3.8 (3H, s, O-CH3), 1.7-1.6 (3H, m, CH2CH), 0.9 (6H, d, CH(CH3)2)Not explicitly detailed in the same solvent for direct comparison.
Key NMR Signals (13C NMR, CDCl3)δ 171.9, 168.4, 166.5 (C=O), 161.7 (COH), 153.2 (OCCOH), 130.0-127.6 (Ar-C), 52.8 (CH-N), 52.4 (O-CH3), 40.9, 25.0, 22.6, 21.9 (Aliphatic C)Not explicitly detailed in the same solvent for direct comparison.

Synthesis and Extraction Protocols

The total synthesis of this compound has been achieved through the ring-opening of pulvinic acid dilactone (PAD) with the methyl ester of L-leucine. This method is suggested to be potentially biomimetic, mirroring the natural formation of this compound in lichens.

Experimental Protocol for Synthesis:

A mixture of pulvinic acid dilactone (PAD) and L-leucine methyl ester is reacted in a suitable solvent such as acetonitrile. The reaction mixture is heated under reflux overnight. After cooling, the product is extracted with an organic solvent like ethyl acetate. The organic extract is then washed with 1 M HCl, water, and brine, dried over anhydrous MgSO4, and the solvent is evaporated to yield this compound as a bright yellow solid.

G PAD Pulvinic Acid Dilactone (PAD) Reflux Reflux Overnight PAD->Reflux Leucine L-Leucine Methyl Ester Leucine->Reflux Solvent Acetonitrile (Solvent) Solvent->Reflux Extraction Ethyl Acetate Extraction Reflux->Extraction Washing Washing Steps (HCl, H2O, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation This compound Synthetic this compound Evaporation->this compound

Figure 1. Synthetic workflow for this compound.

Natural this compound is primarily isolated from lichen species, most notably Acarospora schleicheri.

Experimental Protocol for Extraction:

The thalli of the lichen are first cleaned, washed with distilled water, and dried at 60 °C. This compound is then extracted using acetone at room temperature for 48 hours, followed by a second extraction for 24 hours. The resulting crude extract is purified using column chromatography on silica gel with a hexane-ethyl acetate gradient of increasing polarity. Fractions are monitored by thin-layer chromatography (TLC).

G Lichen Lichen Thalli (Acarospora schleicheri) Cleaning Cleaning & Drying Lichen->Cleaning Extraction Acetone Extraction (48h + 24h) Cleaning->Extraction Purification Silica Gel Column Chromatography (Hexane-EtOAc gradient) Extraction->Purification TLC TLC Monitoring Purification->TLC This compound Natural this compound TLC->this compound

Figure 2. Extraction workflow for natural this compound.

Comparative Biological Activity

Direct comparative studies on the biological activity of synthetic versus natural this compound are limited. However, data from separate studies provide insights into their potential therapeutic applications.

Natural this compound has been shown to inhibit the proliferation of MCF-7 breast cancer cells. It induces cell cycle arrest at the G0/G1 phase through a mechanism that appears to be independent of DNA fragmentation.

Synthetic this compound and its enantiomer have been evaluated for their antitumor activity. While the natural enantiomer of this compound did not show significant activity in the tested cell line, the related compound, rhizocarpic acid, demonstrated modest but selective antitumor activity against NS-1 murine myeloma cells.

Table 2: Antiproliferative and Antitumor Activity of this compound and Related Compounds

CompoundCell LineActivityIC50 / MICReference
Natural this compound MCF-7 (Breast Cancer)Inhibits proliferation, G0/G1 cell cycle arrestNot specified
HEK-293 (Non-transformed)No overt cytotoxicityNot specified
Human FibroblastsNo overt cytotoxicityNot specified
Synthetic this compound NS-1 (Murine Myeloma)Not reported as significantly active>50 µg/mL
ent-Epanorin (Synthetic Enantiomer) NS-1 (Murine Myeloma)Not reported as significantly active>50 µg/mL
Rhizocarpic Acid (Related Natural Product) NS-1 (Murine Myeloma)Modest and selective antitumor activity3.1 µg/mL

Synthetic this compound did not exhibit significant antibacterial activity. However, its enantiomer, ent-epanorin, showed weak activity against Bacillus subtilis. The presence of this compound in lichen extracts with antimicrobial activity has been noted, though the direct contribution of this compound to this activity is not fully elucidated.

Table 3: Antibacterial Activity of Synthetic this compound and its Enantiomer

CompoundBacteriaActivityMICReference
Synthetic this compound Bacillus subtilisWeak>50 µg/mL
ent-Epanorin (Synthetic Enantiomer) Bacillus subtilisWeak50 µg/mL

Signaling Pathway

Research on natural this compound's effect on MCF-7 cells suggests a mechanism involving cell cycle arrest. The compound was found to increase the percentage of cells in the G0/G1 phase and decrease the percentage in the S phase. This effect was observed without significant induction of DNA fragmentation, as measured by the TUNEL assay, indicating a non-apoptotic mechanism of cell cycle arrest.

G This compound Natural this compound MCF7 MCF-7 Breast Cancer Cells This compound->MCF7 G0G1_Arrest G0/G1 Phase Arrest This compound->G0G1_Arrest S_Phase_Decrease S Phase Decrease This compound->S_Phase_Decrease NoEffect No Significant Effect This compound->NoEffect CellCycle Cell Cycle Progression MCF7->CellCycle DNA_Fragmentation DNA Fragmentation (Apoptosis) MCF7->DNA_Fragmentation Proliferation Cell Proliferation CellCycle->Proliferation Inhibition Inhibition CellCycle->Inhibition G0G1_Arrest->CellCycle S_Phase_Decrease->CellCycle Inhibition->Proliferation NoEffect->DNA_Fragmentation

Figure 3. Proposed signaling pathway of natural this compound in MCF-7 cells.

Conclusion

The available data indicates that both synthetic and natural this compound can be reliably produced and isolated. While their chemical structures are identical, there may be differences in their crystalline forms, as suggested by the differing melting points. The biological activity profiles, based on separate studies, show that natural this compound has promising antiproliferative effects on breast cancer cells via cell cycle arrest. Synthetic this compound, in the limited studies available, did not show strong antitumor or antibacterial activity, although its enantiomer displayed weak antibacterial properties.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Epanorin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in work with Epanorin, a lichen-derived secondary metabolite with noted anti-proliferative properties, stringent adherence to safety protocols is paramount.[1][2] Given its biological activity, this compound should be handled as a potentially cytotoxic agent.[2][3][4] This guide provides the essential personal protective equipment (PPE) requirements, operational handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

Due to the cytotoxic potential of this compound, comprehensive personal protective equipment is mandatory to prevent exposure through skin contact, inhalation, or ingestion. The following table summarizes the required PPE for various stages of handling.

Equipment Specification Purpose Standard
Gloves Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs.To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination.ASTM D6978
Gown Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.To protect skin and personal clothing from contamination.-
Eye Protection Safety glasses with side shields or splash goggles.To protect eyes from splashes of solutions containing this compound.ANSI Z87.1
Face Protection A full face shield should be worn in addition to goggles when there is a significant risk of splashing.To provide a full barrier against splashes to the face.-
Respiratory Protection An N95 or higher-rated respirator should be used when handling the powdered form of this compound outside of a certified containment device.To prevent inhalation of aerosolized particles.NIOSH-approved
Footwear Closed-toe shoes. Shoe covers should be worn in designated handling areas.To protect feet from spills and prevent the spread of contamination.-

Operational Handling and Disposal Workflow

Proper handling and disposal of this compound and associated waste are critical to prevent occupational exposure and environmental contamination. All procedures involving this compound should be conducted in a designated area, such as a Class II Biological Safety Cabinet or a certified chemical fume hood, to minimize aerosol generation.

EpanorinWorkflow This compound Handling and Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_cleanup Post-Handling prep_area Designated Handling Area (e.g., BSC, Fume Hood) don_ppe Don Full PPE prep_surface Prepare Work Surface (Use plastic-lined absorbent pad) don_ppe->prep_surface 1. Prepare weigh_dissolve Weighing and Dissolving (Handle powder with care) prep_surface->weigh_dissolve 2. Handle experiment Experimental Use weigh_dissolve->experiment waste_seg Segregate Waste at Point of Use experiment->waste_seg 3. Dispose decontaminate Decontaminate Work Surfaces experiment->decontaminate 4. Clean Up sharps Contaminated Sharps (Needles, glass) waste_seg->sharps non_sharps Contaminated Non-Sharps (Gloves, gowns, pads) waste_seg->non_sharps liquid_waste Liquid Waste (Unused solutions) waste_seg->liquid_waste incineration High-Temperature Incineration sharps->incineration Dispose in purple-lidded sharps container non_sharps->incineration Dispose in purple-lidded waste container liquid_waste->incineration Collect in sealed, labeled container doff_ppe Doff PPE in Sequence decontaminate->doff_ppe hand_wash Thoroughly Wash Hands doff_ppe->hand_wash

Caption: Workflow for the safe handling and disposal of this compound.

Decontamination and Spill Management

Routine Decontamination:

  • At the end of each work session, all surfaces and equipment that may have come into contact with this compound must be decontaminated.

  • Use a detergent solution followed by a suitable disinfectant.

  • All cleaning materials are to be disposed of as cytotoxic waste.

Spill Management: In the event of a spill, immediate action is required to contain and clean the area.

  • Alert and Secure: Alert personnel in the immediate area and restrict access to the spill zone.

  • Don PPE: Before cleaning, don the appropriate PPE, including a respirator if the spill involves powder.

  • Containment:

    • Liquids: Gently cover with absorbent pads from a cytotoxic spill kit.

    • Powders: Cover with damp cloths or towels to avoid generating aerosols.

  • Cleanup: Working from the outer edge of the spill inwards, carefully collect all contaminated materials.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution.

  • Disposal: All materials used for spill cleanup, including contaminated PPE, must be disposed of as cytotoxic waste in designated purple-lidded containers.

Disposal Plan

All waste contaminated with this compound is classified as cytotoxic waste and must be disposed of accordingly to prevent harm to human health and the environment.

Waste Type Container Disposal Method
Contaminated Sharps Puncture-resistant, rigid container with a purple lid.High-temperature incineration by a licensed hazardous waste contractor.
Contaminated Labware (non-sharp) Leak-proof plastic bags (minimum 2mm thick) or rigid containers, clearly labeled with the cytotoxic hazard symbol.High-temperature incineration by a licensed hazardous waste contractor.
Contaminated PPE Leak-proof plastic bags (minimum 2mm thick) or rigid containers, clearly labeled with the cytotoxic hazard symbol.High-temperature incineration by a licensed hazardous waste contractor.
Unused this compound / Liquid Waste Sealed, leak-proof, and clearly labeled hazardous waste container.High-temperature incineration by a licensed hazardous waste contractor.

Note: Never dispose of cytotoxic waste in general laboratory trash or down the drain. All waste must be segregated, appropriately labeled, and stored in a secure, designated area pending collection by a certified hazardous waste disposal service.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.